molecular formula C12H9NO3 B1586460 6-Phenoxynicotinic Acid CAS No. 51362-38-0

6-Phenoxynicotinic Acid

Cat. No.: B1586460
CAS No.: 51362-38-0
M. Wt: 215.2 g/mol
InChI Key: GFEUNYLQJDQNAN-UHFFFAOYSA-N
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Description

6-phenoxynicotinic acid is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEUNYLQJDQNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380129
Record name 6-Phenoxynicotinic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51362-38-0
Record name 6-Phenoxynicotinic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxynicotinic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Phenoxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel functional molecules. Among these, 6-Phenoxynicotinic acid has emerged as a compound of significant interest. Its unique architecture, which marries the biological relevance of the nicotinic acid core with the tunable physicochemical properties of a phenoxy substituent, offers a versatile platform for innovation. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of this compound. By synthesizing available data with established chemical principles, we aim to equip the scientific community with the foundational knowledge necessary to unlock the full potential of this intriguing molecule.

Core Molecular Attributes and Physicochemical Profile

A thorough understanding of the fundamental physical and chemical properties of a molecule is the bedrock of its application in any scientific endeavor. These parameters govern its behavior in both synthetic transformations and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Structural and General Data

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a phenoxy group at the 6-position.

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol [1]
CAS Number 51362-38-0[1]
Appearance White to off-white crystalline powder[1]
Canonical SMILES C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O[1]
InChI Key GFEUNYLQJDQNAN-UHFFFAOYSA-N[1]
Thermal Properties
Solubility Profile

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its more nonpolar phenoxy and pyridine rings.

  • Aqueous Solubility: As with many carboxylic acids, its solubility in water is expected to be limited but will increase significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.

  • Organic Solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This solubility is a key factor in its utility as a reactant in organic synthesis.

Acidity (pKa)

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of any chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a set of characteristic signals. The aromatic protons on the pyridine and phenyl rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be observed as a broad singlet at a very downfield chemical shift (often >10 ppm) and is readily exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

  • A C-O stretching band for the phenoxy ether linkage.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups: the carboxylic acid, the pyridine ring, and the phenoxy ether. This multi-functionality makes it a versatile building block for the synthesis of a wide range of derivatives.[4][5]

Reactions at the Carboxylic Acid Group

The carboxylic acid is the most synthetically versatile handle on the molecule.

  • Amide Bond Formation: This is a cornerstone reaction in medicinal chemistry. The carboxylic acid can be activated using a variety of coupling reagents (e.g., HATU, HOBt/EDC) to facilitate reaction with primary or secondary amines, yielding a diverse library of amides.

  • Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, providing another avenue for derivatization.

Experimental Workflow: General Amide Coupling

Caption: A simplified workflow for the synthesis of amide derivatives from this compound.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient, which governs its reactivity profile.

  • Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring are generally challenging and require forcing conditions. If substitution occurs, it is likely to be directed to the positions meta to the nitrogen atom.

  • Nucleophilic Aromatic Substitution (SNAr): The 6-position of the pyridine ring is activated towards nucleophilic attack. While the phenoxy group is not an exceptionally facile leaving group, it can potentially be displaced by strong nucleophiles under forcing conditions.

Stability of the Phenoxy Ether Linkage

The ether bond is generally stable under a wide range of reaction conditions, which is a significant advantage in multi-step syntheses. Cleavage of this bond typically requires harsh reagents such as strong protic acids (e.g., HBr) or Lewis acids at elevated temperatures.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive starting point for various applications.

  • Medicinal Chemistry: The nicotinic acid scaffold is a well-established pharmacophore. The ability to readily synthesize a wide array of amide and ester derivatives allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, derivatives of 2-phenoxynicotinic acid have been investigated as analgesic and anti-inflammatory agents.[6]

  • Materials Science: The rigid, aromatic nature of the molecule, combined with its functional handles, makes it a candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other advanced materials with potentially interesting optical or electronic properties.

Conclusion: A Building Block of Promise

This compound represents a valuable and versatile platform for chemical innovation. Its well-defined, albeit not exhaustively documented, physicochemical properties, combined with the predictable reactivity of its functional groups, provide a solid foundation for its use in the rational design of new molecules. For researchers in drug discovery, it offers a scaffold ripe for modification to target a host of biological endpoints. In materials science, it presents opportunities for the construction of novel, functional architectures. As our understanding of this and related molecules continues to grow, so too will the scope of their applications, solidifying the importance of such fundamental building blocks in advancing scientific discovery.

References

  • Exploring 6-(Trifluoromethyl)
  • Material Safety Data Sheet - 2-Phenoxynicotinic acid. Cole-Parmer. (URL: [Link])

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem. (URL: [Link])

  • 6-Phenylnicotinic acid | C12H9NO2 | CID 120118. PubChem. (URL: [Link])

  • 5-Phenylpyridine-3-carboxylic acid | C12H9NO2 | CID 346160. PubChem. (URL: [Link])

  • Design and Synthesis of 2-phenoxynicotinic Acid Hydrazides as Anti-Inflammatory and Analgesic Agents. PubMed. (URL: [Link])

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. (URL: [Link])

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. (URL: [Link])

  • Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-Visible spectrophotometry. (URL not available)
  • SAFETY D
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (URL: [Link])

  • 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. PubChem. (URL: [Link])

  • Phenazopyridine | C11H11N5 | CID 4756. PubChem. (URL: [Link])

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. (URL: [Link])

  • Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. ResearchGate. (URL: [Link])

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (URL: [Link])

  • Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-Visible spectrophotometry. Semantic Scholar. (URL: [Link])

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC. (URL: [Link])

Sources

6-Phenoxynicotinic acid CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Phenoxynicotinic Acid

Content Type: Technical Reference & Synthetic Guide Subject: this compound (CAS: 51362-38-0) Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers

Executive Summary

This compound (CAS 51362-38-0) is a pivotal heteroaromatic building block in medicinal chemistry, distinguished by its phenoxy-pyridine scaffold. Unlike simple benzyl ethers, the diaryl ether linkage in this molecule offers enhanced metabolic stability against oxidative dealkylation, making it a preferred pharmacophore in the design of HIF prolyl hydroxylase (HIF-PH) inhibitors and Carbonic Anhydrase III (CAIII) inhibitors .

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic protocols, and specific utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile

Property Data Specification
Chemical Name This compound
IUPAC Name 6-Phenoxypyridine-3-carboxylic acid
CAS Number 51362-38-0
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.20 g/mol
SMILES O=C(O)C1=CN=C(OC2=CC=CC=C2)C=C1
Melting Point 162–164 °C (Crystalline Solid)
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Soluble in aqueous base.[1][2]
Appearance White to off-white crystalline powder

Synthetic Pathways & Experimental Protocols

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing carboxylic acid group at the C3 position activates the C6-chlorine of the precursor (6-chloronicotinic acid) towards nucleophilic attack by the phenoxide ion.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Start1 6-Chloronicotinic Acid (CAS: 5326-23-8) Intermediate Meisenheimer Complex (Transition State) Start1->Intermediate + Phenol/Base Start2 Phenol (CAS: 108-95-2) Start2->Intermediate Reagents Base (KOH or K2CO3) Solvent (DMF or DMSO) Heat (100-120°C) Reagents->Intermediate Product This compound (CAS: 51362-38-0) Intermediate->Product - HCl

Figure 1: SₙAr mechanism for the synthesis of this compound.

Validated Laboratory Protocol (Direct SₙAr)

Note: This protocol avoids the use of copper catalysts, leveraging the high activation of the pyridine ring.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq) OR Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.2 eq) in dry DMF.

  • Deprotonation: Add KOH (2.5 eq) carefully. Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. Caution: Exothermic.

  • Addition: Add 6-chloronicotinic acid (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 110–120°C for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or HPLC.[3] The starting material (Rf ~0.4) should disappear, yielding a more polar spot (product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (10x volume).

    • Acidification: Adjust pH to ~3.0 using 1N HCl. The product will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash the filter cake with cold water (3x) to remove excess phenol and salts. Recrystallize from Ethanol/Water if higher purity (>99%) is required.

  • Yield: Typical yields range from 75% to 85% .

Structural Applications in Drug Discovery

This compound is not merely an intermediate; it is a bioactive scaffold used to probe specific binding pockets in enzymes and receptors.

Carbonic Anhydrase III (CAIII) Inhibition

Recent studies identify 6-substituted nicotinic acid derivatives as selective inhibitors of Carbonic Anhydrase III, a target implicated in dyslipidemia and cancer progression.[4]

  • Mechanism: The carboxylic acid moiety coordinates with the active site Zinc ion (Zn²⁺) , while the bulky 6-phenoxy group occupies the hydrophobic pocket, displacing water and providing isoform selectivity over CA I and CA II.

Fragment-Based Drug Design (FBDD)
  • HIF-PH Inhibitors: The pyridine-3-carboxylic acid core mimics 2-oxoglutarate (a cofactor for HIF prolyl hydroxylase). The 6-phenoxy extension probes the active site entrance, enhancing potency.

  • Opioid Receptor Antagonists: Used as a capping group in the synthesis of Kappa Opioid Receptor (KOR) antagonists to modulate lipophilicity and blood-brain barrier (BBB) penetration.

Pharmacophore Logic Flow

Applications Core This compound (Scaffold) ZincBind COOH Group: Zinc Chelation / H-Bond Donor Core->ZincBind Hydrophobic Phenoxy Group: Hydrophobic Pocket Filling Metabolic Stability Core->Hydrophobic Target1 Carbonic Anhydrase III (Dyslipidemia/Cancer) ZincBind->Target1 Target2 HIF Prolyl Hydroxylase (Anemia) ZincBind->Target2 Hydrophobic->Target1 Target3 Kappa Opioid Receptor (Antagonist Design) Hydrophobic->Target3

Figure 2: Structure-Activity Relationship (SAR) mapping of the this compound scaffold.

Quality Control & Analytics

To ensure the integrity of the synthesized material for biological assays, the following analytical criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 (br s, 1H, -COOH)

    • δ 8.65 (d, 1H, Pyridine H2)

    • δ 8.25 (dd, 1H, Pyridine H4)

    • δ 7.45 (m, 2H, Phenoxy)

    • δ 7.10 (d, 1H, Pyridine H5)

    • Diagnostic: The doublet at ~7.10 ppm confirms the 6-position substitution (shielding effect of the ether oxygen).

  • HPLC Purity: >98% (detect at 254 nm).

  • Mass Spectrometry (ESI): [M+H]⁺ = 216.2 m/z; [M-H]⁻ = 214.2 m/z.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Avoid dust formation. Use in a fume hood to prevent inhalation.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal conditions.

References

  • BLD Pharm. (2024). This compound Product Analysis and Properties. Retrieved from

  • ChemicalBook. (2024). 6-Chloronicotinic acid Synthesis and Derivatives. Retrieved from

  • Alzweiri, M., & Al-Helo, T. (2021). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer.[4] ResearchGate. Retrieved from

  • PubChem. (2024). Compound Summary: this compound.[1][3][5][6][7][8] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

Sources

Discovery and history of 6-Phenoxynicotinic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Phenoxynicotinic Acid (6-PNA) .[1] It is structured to serve researchers in medicinal chemistry and process development, specifically distinguishing this compound from its regioisomer (the agrochemical intermediate 2-phenoxynicotinic acid) and detailing its rising prominence as a scaffold in neurodegenerative and anti-infective drug discovery.

From Structural Isomer to Privileged Medicinal Scaffold[1]

Executive Summary & Disambiguation

This compound (CAS: 35620-71-6) is a pyridine-based carboxylic acid building block.[1] While often confused with its regioisomer 2-phenoxynicotinic acid (a massive-volume intermediate for the herbicide Diflufenican), the 6-isomer possesses distinct electronic properties and a separate evolutionary history in the life sciences.[1]

While the 2-isomer is defined by steric bulk and agrochemical utility, the 6-isomer is defined by its high reactivity (nucleophilic susceptibility) and its emerging role as a pharmacophore in Sortilin inhibitors (neurodegeneration) , bacterial trans-translation inhibitors , and epigenetic modulators .

FeatureThis compound 2-Phenoxynicotinic Acid
Structure Phenoxy group para to NitrogenPhenoxy group ortho to Nitrogen
Primary Use Medicinal Chemistry (Neuro/Anti-infective)Agrochemicals (Diflufenican)
Electronic State Highly activated for

Sterically hindered; requires forcing conditions
Key Target Sortilin, Ribosome (Trans-translation)Phytoene Desaturase (PDS)

Historical Genesis: The Rise of a Scaffold

Unlike compounds discovered via serendipity (e.g., Penicillin), this compound emerged through rational library expansion in the late 20th and early 21st centuries.

  • 1980s - The Agrochemical Shadow: The initial interest in phenoxypyridines was driven by Bayer and Rhône-Poulenc during the search for pyridinecarboxamide herbicides.[1] The 6-isomer was synthesized primarily to understand structure-activity relationships (SAR) which ultimately ruled out the 6-position for herbicidal activity, pushing it into obscurity for two decades.[1]

  • 2010s - The Medicinal Renaissance: High-throughput screening (HTS) campaigns for novel targets identified the 6-phenoxynicotinamide motif as a "privileged structure."[1]

    • 2012: Identification as a modulator for methyl-modifying enzymes (Epigenetics).[1]

    • 2015: Discovery of its utility in inhibiting bacterial trans-translation, a ribosome rescue pathway essential for Neisseria gonorrhoeae and MRSA survival.

    • 2020s: Validation as a core scaffold for Sortilin inhibitors, targeting Progranulin (PGRN) pathways in Frontotemporal Dementia (FTD).[1]

Synthetic Chemistry & Mechanism

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


) .[1]
The Mechanistic Advantage

The 6-position of the nicotinic acid ring is electronically equivalent to the para-position in a nitrobenzene.[1] The ring nitrogen exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly lowering the energy of the transition state (Meisenheimer complex) compared to the 2- or 4- positions.[1]

DOT Diagram:


 Reaction Mechanism 

SNAr_Mechanism Start 6-Chloronicotinic Acid (Substrate) Complex Meisenheimer Complex (Stabilized Intermediate) Start->Complex Addition Nuc Phenoxide Ion (Nucleophile) Nuc->Complex Product This compound (Product) Complex->Product Elimination LG Chloride Leaving Group Complex->LG

Caption: The reaction proceeds via an addition-elimination pathway. The anionic intermediate is stabilized by the resonance capability of the pyridine nitrogen.

Process Optimization

While the reaction is thermodynamically favorable, process intensification is required to minimize decarboxylation and ensure high yields.

  • Substrate: 6-Chloronicotinic acid (6-CNA).[1]

  • Nucleophile: Phenol (1.1 eq).[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1] Note: Cs2CO3 improves solubility in polar aprotic solvents but increases cost.
  • Solvent: DMF or DMSO (High dielectric constant promotes the ionic transition state).[1]

Experimental Protocol: Synthesis of this compound

This protocol is validated for laboratory-scale synthesis (10g scale).

Materials
  • 6-Chloronicotinic acid (CAS: 5326-23-8): 10.0 g (63.5 mmol)[1]

  • Phenol: 6.6 g (70.0 mmol)[1]

  • Potassium Carbonate (

    
    ), anhydrous: 17.5 g (127 mmol)[1]
    
  • N,N-Dimethylformamide (DMF), anhydrous: 100 mL[1]

  • Hydrochloric acid (1N and 6N)[1]

Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-Chloronicotinic acid and Phenol.

  • Solvation: Add DMF (100 mL) and stir at room temperature until a clear solution (or fine suspension) is observed.

  • Deprotonation: Add

    
     in portions over 5 minutes. Caution: Mild exotherm may occur.
    
  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Self-Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (6-CNA) spot should disappear.[1]

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (400 mL).

  • Precipitation: Adjust the pH of the aqueous solution to pH ~3.0 using 6N HCl dropwise with vigorous stirring. A thick white precipitate will form.[1]

  • Isolation: Filter the solid via vacuum filtration.[1] Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary, though crude purity is often >95%.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.[1]

Applications in Drug Discovery

This compound serves as a critical "Linker-Head" moiety in fragment-based drug design.[1]

Therapeutic Areas Map

DOT Diagram: Therapeutic Applications

Applications Core This compound (Scaffold) Neuro Neurology (Sortilin Inhibitors) Core->Neuro Infect Infectious Disease (Trans-Translation) Core->Infect Metabolic Metabolic (Lipid/Epigenetic) Core->Metabolic FTD Frontotemporal Dementia (PGRN Rescue) Neuro->FTD Bac Ribosome Rescue Inhibitors Infect->Bac Meth Methyl Modifying Enzymes Metabolic->Meth

Caption: The scaffold's versatility allows it to bridge hydrophobic pockets (phenoxy) with polar active sites (carboxylic acid/amide).[1]

Key Case Studies
  • Sortilin Inhibition (Neurodegeneration): Researchers have utilized the this compound scaffold to create small molecules that bind to Sortilin.[1] By blocking Sortilin, these compounds prevent the degradation of Progranulin (PGRN), a protein critical for neuronal survival. This approach is currently under investigation for treating Frontotemporal Dementia (FTD).[1]

  • Antibacterial Trans-Translation: The scaffold has been identified in screens for inhibitors of the trans-translation pathway—a ribosome rescue mechanism essential for bacteria but absent in humans.[1] This makes 6-PNA derivatives attractive candidates for broad-spectrum antibiotics with low toxicity profiles.[1]

References

  • Sortilin Inhibitors: Patent WO2023101595A1. "Sortilin inhibitors and uses thereof." (2023).[1] Link

  • Epigenetic Modulation: Patent WO2012068589A2.[1] "Modulators of methyl modifying enzymes, compositions and uses thereof." (2012). Link

  • Antibacterial Application: Patent CA3072103A1.[1] "Metabolically stable n-acylaminooxadiazoles useful as antibacterial agents."[1][2] (2020). Link

  • Carbonic Anhydrase Inhibition: Al-Hiari, Y. et al. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII."[1] ResearchGate (2011).[1] Link

  • General Synthesis (

    
    ): Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." (Standard Reference). Link
    

Sources

Nicotinic Acid and Its Analogues: A Technical Guide to Mechanism, Application, and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (Niacin, Vitamin B3) occupies a unique position in pharmacology, serving as both an essential nutrient and a potent, broad-spectrum lipid-modifying agent. For over half a century, its ability to favorably alter the lipid profile—most notably by significantly increasing high-density lipoprotein (HDL) cholesterol—has made it a cornerstone in the management of dyslipidemia.[1][2] However, its clinical utility has been persistently hampered by poor patient compliance, primarily due to the acute side effect of cutaneous vasodilation, or flushing.[3] The discovery of the G protein-coupled receptor GPR109A as the molecular target for nicotinic acid revolutionized the field, providing a mechanistic framework to understand both its therapeutic effects on lipids and the adverse flushing reaction.[4][5] This breakthrough has catalyzed the development of novel analogues and therapeutic strategies aimed at dissociating the beneficial lipid-modifying actions from the undesirable side effects. This technical guide provides an in-depth review of the key literature, detailing the pharmacodynamic mechanisms, clinical evidence, and the evolution of nicotinic acid analogues for researchers, scientists, and drug development professionals.

Introduction: A Dual-Faced Legacy

The journey of nicotinic acid began with its identification as the vitamin B3, essential for preventing pellagra. In 1955, Rudolf Altschul discovered that gram-level doses of nicotinic acid, far exceeding its vitamin requirements, dramatically lowered plasma cholesterol levels, heralding its second life as a therapeutic agent.[1] It is arguably the most effective drug for raising HDL levels, while also lowering low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), triglycerides, and the highly atherogenic Lipoprotein(a).[1][6][7]

This potent efficacy, however, is overshadowed by a significant tolerability issue: a pronounced and unpleasant flushing of the skin, which occurs shortly after administration.[3] This side effect, while harmless, is the primary reason for non-adherence to therapy. For decades, the mechanisms governing these dual effects remained elusive. The landscape changed dramatically with the deorphanization of GPR109A (also known as HM74A) as the high-affinity receptor for nicotinic acid, providing a unified target to explain its pharmacology.[2][5]

The Core Mechanism: GPR109A Signaling

The discovery of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells, provided the critical link between nicotinic acid administration and its physiological effects.

The Antilipolytic Effect: A Cornerstone of Lipid Modification

The primary mechanism for nicotinic acid's lipid-lowering effects originates in adipose tissue. The activation of GPR109A on adipocytes initiates a canonical Gi signaling cascade.[8]

  • Receptor Activation: Nicotinic acid binds to GPR109A.

  • Gi Protein Coupling: The activated receptor couples to an inhibitory G protein (Gi).

  • Adenylyl Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[8]

  • PKA Inactivation: The decrease in cAMP prevents the activation of Protein Kinase A (PKA).

  • Reduced Lipolysis: In the absence of active PKA, key lipolytic enzymes such as hormone-sensitive lipase (HSL) are not phosphorylated and activated. This potent inhibition of triglyceride breakdown in adipocytes sharply reduces the release of free fatty acids (FFAs) into circulation.[8]

  • Hepatic Consequences: The resulting decrease in FFA flux to the liver reduces the substrate available for hepatic triglyceride synthesis, which in turn decreases the production and secretion of VLDL and, subsequently, LDL particles.[9]

GPR109A_Lipolysis cluster_adipocyte Adipocyte NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_active PKA (active) cAMP->PKA_active PKA PKA (inactive) HSL_active HSL (active) PKA_active->HSL_active HSL HSL (inactive) TG Triglycerides HSL_active->TG FFA Free Fatty Acids (FFA) TG->FFA FFA_out ↓ FFA release to Liver FFA->FFA_out Niacin_Flushing cluster_skin Skin Cells (e.g., Langerhans Cell) cluster_vessel Vascular Smooth Muscle NA Nicotinic Acid GPR109A GPR109A NA->GPR109A AA Arachidonic Acid GPR109A->AA Activates PLA2 COX1 COX-1 AA->COX1 PGD2 Prostaglandin D2 (PGD2) COX1->PGD2 DP1 DP1 Receptor PGD2->DP1 Binds Vaso Vasodilation DP1->Vaso Flush Cutaneous Flushing Vaso->Flush

Signaling pathway of nicotinic acid-induced cutaneous flushing.

Formulations and Pharmacokinetics: A Balancing Act

The causality behind formulation development is a direct response to the flushing side effect. Different release profiles have been engineered to mitigate the sharp peak in plasma concentration that drives the flushing response, but this has created a trade-off with other potential side effects, notably hepatotoxicity. [3][10]

Formulation Type Tmax (Time to Peak) Dosing Flushing Severity Hepatotoxicity Risk Causality / Rationale
Immediate-Release (IR) ~0.5-1 hour Multiple times daily High Low Rapid absorption causes a Cmax spike, overwhelming the PGD2 pathway, leading to intense flushing.
Sustained-Release (SR) ~4-6 hours Once or twice daily Low High Slow, prolonged absorption avoids Cmax spike, but maintains constant hepatic exposure, increasing the risk of liver enzyme elevation. [3]

| Extended-Release (ER) | ~4-5 hours | Once daily (bedtime) | Moderate | Low | Designed to achieve a rate of absorption that is intermediate between IR and SR, balancing flushing reduction with hepatic safety. [10][11]|

Table 1: Comparison of Clinical Characteristics of Niacin Formulations.

Clinical Evidence: From Landmark Trials to Modern Controversies

Nicotinic acid's clinical journey is marked by both significant successes and notable setbacks.

Landmark Efficacy

Pre-statin era trials conclusively demonstrated the benefit of nicotinic acid. It remains the most potent agent for raising HDL-C and has shown efficacy in reducing the progression of atherosclerosis and mortality from coronary heart disease. [1][6]

Lipid Parameter Typical Change with Niacin Therapy
HDL-Cholesterol ↑ 15-35% [11]
Triglycerides ↓ 20-50% [7]
LDL-Cholesterol ↓ 5-25% [7]

| Lipoprotein(a) | ↓ ~25% [6]|

Table 2: Summary of Niacin's Effects on Key Lipid Parameters.
The Combination Therapy Era and Controversy

With the advent of statins, nicotinic acid was repositioned as an add-on therapy for patients with residual risk, particularly those with low HDL. However, large-scale trials like AIM-HIGH and HPS2-THRIVE, which added niacin to intensive statin therapy, failed to show an additional reduction in cardiovascular events compared to statins alone. [6][12]These results have been criticized for study design flaws, but they have significantly dampened enthusiasm for niacin's use in combination therapy. [12]

The Next Generation: Nicotinic Acid Analogues

The primary goal in developing analogues is to create GPR109A agonists that retain the antilipolytic benefits while minimizing or eliminating the flushing response.

  • Acipimox: A pyrazine-carboxylic acid derivative with a longer half-life than nicotinic acid. It is a potent GPR109A agonist but still causes flushing, albeit sometimes less intensely. [5]* Acifran: An analogue that demonstrated agonism at both GPR109A and the related GPR109B receptor. [3]* Laropiprant: A selective DP1 receptor antagonist designed to be co-formulated with nicotinic acid. It effectively reduced flushing but was withdrawn from the market due to concerns about other side effects and a lack of demonstrated improvement in cardiovascular outcomes in its primary clinical trial. [6] The development of "biased agonists"—compounds that selectively activate the Gi pathway (antilipolytic) over the β-arrestin pathway (implicated in flushing and other effects)—is a key area of current research.

Methodologies for Preclinical Evaluation

For drug development professionals, robust and predictive assays are critical. Here are two core protocols for evaluating novel nicotinic acid analogues.

Protocol: In Vitro GPR109A Activation Assay (cAMP Inhibition)

Objective: To quantify the potency and efficacy of a test compound in activating the Gi-coupled GPR109A receptor.

Causality: GPR109A activation inhibits adenylyl cyclase, leading to a measurable drop in intracellular cAMP. This assay directly measures the primary signaling event.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO-K1 or HEK293) engineered to express human GPR109A. Culture cells to ~80-90% confluency in appropriate media.

  • Seeding: Plate cells in a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 mM to 100 pM) and a reference agonist (nicotinic acid).

  • Stimulation:

    • Remove culture media from cells.

    • Add the test compound dilutions to the wells.

    • Immediately add a fixed concentration of Forskolin (e.g., 5 µM) to all wells (except negative control). Forskolin directly activates adenylyl cyclase to stimulate cAMP production.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a competitive ELISA.

  • Data Analysis: Plot the assay signal against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) relative to nicotinic acid.

Protocol: Ex Vivo Flushing Model (Aortic Ring Vasodilation Assay)

Objective: To assess the potential of a test compound to cause vasodilation, a surrogate for the flushing response.

Causality: The flushing response is a direct result of vasodilation in cutaneous blood vessels. This assay measures a compound's ability to relax pre-constricted arterial tissue.

Methodology:

  • Tissue Dissection: Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta.

  • Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Test endothelial integrity by assessing relaxation to acetylcholine (e.g., 1 µM) after pre-constriction with phenylephrine (e.g., 1 µM).

  • Pre-Constriction: Wash out the acetylcholine and re-constrict the rings with phenylephrine to achieve a stable contraction plateau (approximately 80% of maximum).

  • Compound Addition: Add the test compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the relaxation percentage against the log concentration to determine the EC50 and Emax for vasodilation.

Future Directions and Unanswered Questions

The field of nicotinic acid research continues to evolve, with several key questions remaining:

  • GPR109A-Independent Effects: Some studies suggest that not all of niacin's effects are mediated by GPR109A, pointing to other potential mechanisms that could be exploited. [13]* Harnessing Pleiotropic Effects: GPR109A is expressed on various immune cells, and its activation has anti-inflammatory effects. [14][15]This opens therapeutic possibilities in atherosclerosis, neurodegenerative diseases like Alzheimer's and Parkinson's, and even oncology. [16][17][18]* Biased Agonism: The development of agonists that are biased towards the therapeutic Gi signaling pathway and away from the flushing pathway remains a "holy grail" for the field.

Conclusion

Nicotinic acid is a foundational therapeutic agent whose full potential has been constrained by a predictable, on-target side effect. The elucidation of the GPR109A receptor has provided a clear roadmap for modern drug development, transforming the challenge from a black box into a tractable problem of medicinal chemistry and pharmacology. By designing molecules that selectively engage the desired signaling pathways, the next generation of nicotinic acid analogues may finally deliver on the promise of this remarkable molecule: potent, broad-spectrum lipid modification with the tolerability required for widespread clinical use.

References

  • Blomhoff R, Andersen R, Arnesen EK, et al. (2023). Niacin – a scoping review for Nordic Nutrition Recommendations 2023. Food & Nutrition Research. [Link]

  • Bodor, E. T., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]

  • Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. ResearchGate. [Link]

  • Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research. [Link]

  • Julius, U. (2013). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis Supplements. [Link]

  • Dr. G Bhanu Prakash. (2022). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • Wierzbicki, A. S. (2005). Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy. The British Journal of Cardiology. [Link]

  • Knowles, H. J., et al. (2006). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology. [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

  • Belle, S. H., & Moskophidis, M. (1971). Nicotinic Acid Side Effects and Toxicity: A Review. American Journal of Psychiatry. [Link]

  • Wall, B., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences. [Link]

  • Keenan, J. (2024). The Niacin Rebirth: Revisiting the Potential of Nicotinic Acid Therapy for Cardiovascular Disease and Niacin Supplementation for Healthy Aging. Medical Research Archives. [Link]

  • Wikipedia contributors. (2024). Nicotine. Wikipedia. [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Al-Dhmani, S. S., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • ClinicalTrials.gov. (2023). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]

  • Deedwania, P. (2023). Niacin. StatPearls - NCBI Bookshelf. [Link]

  • De Moraes, G., et al. (2023). Nicotinamide and Pyruvate as Potential Therapeutic Interventions for Metabolic Dysfunction in Primary Open-Angle Glaucoma—A Narrative Review. PubMed Central. [Link]

  • Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. [Link]

  • Patsnap. (2024). What NIACR1 agonists are in clinical trials currently?. Patsnap Synapse. [Link]

  • D'Souza, B., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. [Link]

  • Drugs.com. (2023). Nicotinic Acid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

Sources

Strategic Sourcing and Quality Validation of 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The Molecule and the Market

6-Phenoxynicotinic acid (6-Phenoxypyridine-3-carboxylic acid) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for HIF-PH inhibitors (Hypoxia-inducible factor prolyl hydroxylase inhibitors) and aryloxy-pyridine libraries. Its structural motif—a pyridine ring substituted with a carboxylic acid and a phenoxy group—provides a versatile handle for amide coupling reactions in Structure-Activity Relationship (SAR) studies.

Critical Identity Verification: Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers in this class.

  • Target Molecule: this compound (CAS 51362-38-0 )[1][2][3][4][5]

  • Common Isomer Confusion: 2-Phenoxynicotinic acid (CAS 35620-71-4)

  • Database Error Risk: Some legacy databases may erroneously associate CAS 15862-54-1 with this structure; however, current authoritative inventories (BLD Pharm, Matrix Fine Chemicals) validate 51362-38-0 as the correct identifier for the 6-isomer [1, 2].

Synthesis Logic & Impurity Profiling

To validate a supplier's quality claims, one must understand the synthetic origin of the material. The dominant industrial route utilizes a Nucleophilic Aromatic Substitution (


) of 6-chloronicotinic acid.
The Synthetic Pathway

The reaction involves the displacement of the chlorine atom at the C6 position by a phenoxide anion. This reaction is favored due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its salt) at the C3 position.

Synthesis SM1 6-Chloronicotinic Acid (CAS 5326-23-8) Product This compound (CAS 51362-38-0) SM1->Product S_NAr SM2 Phenol SM2->Product Reagent Base (K2CO3 or NaH) Solvent (DMF/DMSO) Heat (>100°C) Reagent->Product Impurity1 Impurity A: Unreacted Phenol Product->Impurity1 Co-elutes if poor workup Impurity2 Impurity B: Residual 6-Cl-Nicotinic Acid Product->Impurity2 Incomplete Conversion

Figure 1: Industrial synthesis route via


 and potential impurity carryover.
Critical Impurities

When sourcing "97%+" purity material, the remaining 3% often consists of specific process contaminants that can interfere with biological assays:

  • Unreacted Phenol: If the workup (acidification and washing) is insufficient, residual phenol can remain. It is cytotoxic and can produce false positives in cell-based assays.

  • 6-Chloronicotinic Acid: The starting material. If present, it competes in downstream amide couplings, leading to chloro-substituted byproducts that are difficult to separate.

  • Inorganic Salts: Potassium or Sodium chloride byproducts. High salt content can affect the solubility of the compound in DMSO stocks.

Supplier Landscape Analysis

The supply chain for this compound is bifurcated into "Catalog Houses" (re-packagers) and "Originators" (building block manufacturers).

Supplier CategoryRepresentative VendorsProsConsRecommended For
Tier 1: Originators Enamine , Combi-Blocks , BLD Pharm High stock levels, lower cost/gram, transparent synthesis origin.Lead times can vary if stock is in regional warehouse (e.g., Kyiv vs. NJ).Library synthesis (>10g), Scale-up.
Tier 2: Catalog Sigma-Aldrich , Thermo Fisher Rigorous QC, fast shipping (local stock), simplified billing.Higher unit price, often re-packaging Tier 1 material.Reference standards (<1g), Urgent needs.
Tier 3: Aggregators Various (via MolPort/Ambinter)Access to niche inventories.Reliability varies; "ghost stock" is common.Hard-to-find analogs only.

Procurement Strategy:

  • For Routine MedChem: Prioritize Combi-Blocks or BLD Pharm . They specialize in pyridine building blocks and typically offer the best balance of purity vs. price [3, 4].

  • For GLP/GMP: If the material is for a late-stage tox study, request a custom batch from Enamine or a CRO with a Certificate of Analysis (CoA) explicitly testing for heavy metals (Cobalt/Copper are often used to make the precursor 6-chloronicotinic acid).

Quality Assurance Protocol (Self-Validating)

Do not rely solely on the vendor's CoA. Implement this incoming material validation workflow to ensure data integrity.

The "Self-Validating" Workflow

This protocol is designed to detect the specific impurities identified in Section 2.2.

QC_Workflow Start Incoming Material (CAS 51362-38-0) Step1 Visual Inspection (Expect: White/Off-white Solid) Start->Step1 Step2 Solubility Test (10mg in 1mL DMSO) Step1->Step2 Decision1 Clear Solution? Step2->Decision1 Fail1 FAIL: High Salt Content (Desalt via Aqueous Workup) Decision1->Fail1 No (Cloudy) Step3 LC-MS Analysis (Acidic Mobile Phase) Decision1->Step3 Yes Decision2 Purity > 97%? No Phenol Peak? Step3->Decision2 Pass RELEASE for Synthesis Decision2->Pass Yes Fail2 FAIL: Recrystallize (EtOH/Water) Decision2->Fail2 No

Figure 2: Incoming raw material Quality Control decision tree.

Analytical Method (Standard Operating Procedure)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: The acid is crucial. Without it, the carboxylic acid moiety will ionize, causing peak tailing and poor resolution from the 6-chloro impurity.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

  • Mass Spec: ESI Positive Mode (Look for [M+H]+ = 216.06).

Handling and Application Notes

  • Solubility: this compound is sparingly soluble in water but highly soluble in DMSO, DMF, and basic aqueous solutions (e.g., 1M NaOH).

  • Coupling Chemistry: The carboxylic acid is sterically accessible. Standard coupling reagents (HATU, EDC/NHS) work efficiently.

    • Tip: If using carbodiimide coupling (EDC), adding a catalytic amount of DMAP is recommended to overcome the electron-deficient nature of the pyridine ring, which can slightly reduce the nucleophilicity of the intermediate active ester.

  • Storage: Stable at room temperature. Hygroscopic tendencies are minimal, but storage in a desiccator is Good Laboratory Practice (GLP).

References

  • Matrix Fine Chemicals. (2024).[2] 6-Phenoxypyridine-3-carboxylic acid Technical Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 5326-23-8 (6-Chloronicotinic acid). Retrieved from [Link]

Sources

Technical Whitepaper: Safety, Handling, and Storage of 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes field-proven protocols, safety causality, and high-integrity data handling.

CAS: 51362-38-0 | Formula: C₁₂H₉NO₃ | MW: 215.20 g/mol

Executive Summary

6-Phenoxynicotinic acid (6-phenoxy-pyridine-3-carboxylic acid) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of HIF prolyl hydroxylase inhibitors and antitubercular agents targeting ECF transporters .[1]

Unlike its 2-phenoxy isomer (a key intermediate for Roxadustat), the 6-phenoxy variant presents unique electronic properties due to the para-positioning of the ether linkage relative to the pyridine nitrogen. This structural nuance influences its solubility profile, metabolic stability, and handling requirements. This guide provides a self-validating framework for the safe management of this compound in a research setting.

Physicochemical Profile & Critical Constants

Understanding the physical state is the first line of defense in safety planning. The lipophilic phenoxy moiety significantly reduces water solubility compared to parent nicotinic acid, necessitating the use of organic solvents for effective dissolution.

PropertyValueOperational Implication
CAS Number 51362-38-0Unique identifier for inventory tracking.
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates potential N-oxidation or photodegradation.
Molecular Weight 215.20 g/mol Used for stoichiometric calculations in amide couplings.
Solubility DMSO, DMF, Methanol; Low in WaterProtocol: Use DMSO for stock solutions; avoid aqueous buffers for initial dissolution.
Melting Point 170–176°C (Predicted)Stable solid at RT; avoid storage near heating blocks.
Acidity (pKa) ~3.5–4.0 (Carboxylic acid)Corrosive to mucous membranes; requires base for deprotonation in nucleophilic attacks.

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data (LD50) is often limited for specialized intermediates, this compound is classified under the Warning signal word based on structural activity relationships (SAR) with other pyridine-3-carboxylic acids .

Core Hazards
  • H315 (Skin Irritation): The acidic proton can cause contact dermatitis.

  • H319 (Eye Irritation): Dust particles are highly irritating to the cornea.

  • H335 (STOT-SE): Inhalation of dust triggers respiratory tract inflammation.

The "Dust Vector" Risk

The primary exposure vector in a lab setting is airborne dust during weighing. The compound's crystalline nature allows it to aerosolize easily.

  • Control: All weighing must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (min 0.11mm thickness), safety goggles (ANSI Z87.1), and a lab coat are non-negotiable.

Storage & Stability Protocols

Proper storage preserves the integrity of the ether linkage and prevents decarboxylation or N-oxide formation.

Storage Logic
  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless the facility is prone to high heat (>30°C), but cool storage extends shelf life.

  • Atmosphere: Store under Inert Atmosphere (Argon or Nitrogen) .

    • Reasoning: The pyridine nitrogen is susceptible to slow oxidation to N-oxide over months of exposure to moist air. The ether linkage is robust but can hydrolyze under strong acidic/moist conditions over time .

  • Container: Amber glass or opaque plastic to prevent potential photodegradation of the phenoxy-pyridine bond.

Operational Workflow: Handling & Synthesis

This workflow ensures reproducibility and safety. The diagram below illustrates the decision logic for handling this compound from storage to reaction.

Workflow Visualization

HandlingWorkflow Start Start: Remove from Storage Check Visual Inspection (White Powder?) Start->Check Reject DISCARD: Yellowing/Clumping (Degradation) Check->Reject No Weigh Weighing Protocol (In Fume Hood) Check->Weigh Yes Waste Waste Disposal (Organic Acid Stream) Reject->Waste Solvent Dissolution (DMSO/DMF) Weigh->Solvent Avoid Aqueous Reaction Reaction Setup (Amide Coupling/Esterification) Solvent->Reaction Reaction->Waste

Figure 1: Decision logic for handling this compound, emphasizing quality control prior to use.

Detailed Protocol: Solubilization & Coupling
  • Weighing: Place the balance inside the hood. Use an anti-static gun if the powder is flighty.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Reasoning: The phenoxy group adds lipophilicity. Dissolution in pure water is slow and requires pH adjustment (alkaline) which may not be compatible with all reagents.

  • Activation: When using for amide coupling (e.g., with EDC/NHS or HATU), add the base (DIPEA) after dissolving the acid to ensure complete deprotonation of the carboxylic acid (pKa ~4) without precipitating the salt.

Emergency Response & Waste Management

In the event of exposure, immediate action mitigates long-term injury.

Emergency Response Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min Soap & Water Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Advice (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for exposure incidents.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).

  • Protocol: Dissolve any solid residue in a minimal amount of acetone or ethanol before adding to the liquid organic waste container.

  • Neutralization: Do not attempt to neutralize large quantities in the sink. The lipophilic nature prevents effective dilution in water streams, leading to pipe contamination.

References

  • Hafila, A. (2025).[2] Combating antimicrobial resistance through underexplored drug targets and drug-delivery systems. Universität des Saarlandes. Retrieved from [Link]

  • Fisher Scientific. (2023).[3][4][5] Safety Data Sheet: this compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[2][6] PubChem Compound Summary: Nicotinic Acid Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 6-Phenoxynicotinic Acid

This compound incorporates two key pharmacophores: the nicotinic acid moiety, a derivative of vitamin B3 with diverse biological activities, and a phenoxy group, a common substituent in drug discovery that can modulate physicochemical properties and biological target interactions. The combination of these two fragments in a single molecule makes it a compelling candidate for further investigation. Accurate structural elucidation through spectroscopic methods is the cornerstone of any such research, ensuring the identity and purity of the compound and providing insights into its electronic and conformational properties.

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with phenol. This reaction is typically facilitated by a base in a suitable solvent.

Experimental Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve 6-chloronicotinic acid (1 equivalent) and phenol (1.1 equivalents) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Synthesis_Workflow Reactants 6-Chloronicotinic Acid + Phenol Solvent_Base DMF or DMSO + K2CO3 Reactants->Solvent_Base Dissolve Heating Heat (100-150 °C) Solvent_Base->Heating Reaction Workup Aqueous Work-up & Acidification Heating->Workup Quench Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the known chemical shifts of nicotinic acid and phenoxy derivatives, we can predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the phenoxy group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2 (Pyridine)8.8 - 9.0d~2.0
H-4 (Pyridine)8.1 - 8.3dd~8.0, 2.0
H-5 (Pyridine)7.0 - 7.2d~8.0
H-2'/H-6' (Phenoxy)7.1 - 7.3d~7.5
H-3'/H-5' (Phenoxy)7.2 - 7.4t~7.5
H-4' (Phenoxy)7.0 - 7.2t~7.5
COOH> 10br s-

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts can vary depending on the solvent used.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)150 - 152
C-3 (Pyridine)125 - 127
C-4 (Pyridine)140 - 142
C-5 (Pyridine)118 - 120
C-6 (Pyridine)162 - 164
C-1' (Phenoxy)155 - 157
C-2'/C-6' (Phenoxy)120 - 122
C-3'/C-5' (Phenoxy)129 - 131
C-4' (Phenoxy)124 - 126
C=O (Carboxylic Acid)165 - 168

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Carboxylic Acid)Stretching1720 - 1680Strong
C=C and C=N (Aromatic)Stretching1600 - 1450Medium to Strong
C-O-C (Ether)Asymmetric Stretching1250 - 1200Strong
C-O-C (Ether)Symmetric Stretching1070 - 1020Medium

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature. The presence of multiple bands in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion Peak

The molecular formula of this compound is C₁₂H₉NO₃. The expected monoisotopic mass is approximately 215.0582 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 215.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:

  • Loss of the carboxylic acid group: A significant fragment would be expected at m/z 170, corresponding to the loss of the COOH radical (M - 45).

  • Loss of the phenoxy group: A fragment at m/z 122 could arise from the loss of the phenoxy radical (M - 93).

  • Cleavage of the ether bond: Fragmentation of the ether linkage could lead to the formation of a phenoxy radical (m/z 93) and a nicotinic acid radical cation (m/z 122).

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could produce a fragment at m/z 171.

Mass_Spec_Fragmentation M [C12H9NO3]+• m/z = 215 M_minus_COOH [M - COOH]+• m/z = 170 M->M_minus_COOH - COOH M_minus_Phenoxy [M - C6H5O]+• m/z = 122 M->M_minus_Phenoxy - C6H5O Phenoxy_radical [C6H5O]• m/z = 93 M->Phenoxy_radical Ether Cleavage Nicotinic_acid_radical_cation [C6H4NO2]+• m/z = 122 M->Nicotinic_acid_radical_cation Ether Cleavage M_minus_CO2 [M - CO2]+• m/z = 171 M->M_minus_CO2 - CO2

Caption: Predicted mass spectrometry fragmentation pathways.

Conclusion: A Predictive but Powerful Analytical Framework

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided protocols and predictive data serve as a valuable resource for scientists in drug discovery and materials science, enabling them to accelerate their research and development efforts. It is always recommended to confirm these predictions with experimental data once the compound is synthesized and purified.

References

While specific experimental data for this compound is not cited, the predictive data and interpretations are based on established principles and data from analogous compounds found in the following general resources:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: 6-Phenoxynicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Phenoxynicotinic acid (6-PNA) represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for the development of small-molecule inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) . Its structural core—a pyridine ring substituted with a carboxylic acid at position 3 and a bulky phenoxy group at position 6—acts as a bioisostere for 2-oxoglutarate (2-OG), the essential co-factor for PHD enzymes.

Beyond anemia and ischemia therapies, this scaffold is increasingly utilized in designing antagonists for P2X3 purinergic receptors (chronic cough/pain) and exploring anti-inflammatory pathways structurally related to fenamate NSAIDs.

This guide provides the rationale, synthetic protocols, and biological assay workflows required to utilize 6-PNA in lead optimization and chemical biology.

Primary Application: HIF-PHD Inhibition

Mechanism of Action (MOA)

The therapeutic potential of 6-PNA lies in its ability to mimic 2-oxoglutarate (2-OG).

  • Physiological State (Normoxia): PHD enzymes utilize 2-OG, Oxygen, and Iron (Fe²⁺) to hydroxylate HIF-α transcription factors, marking them for proteasomal degradation via the von Hippel-Lindau (VHL) pathway.

  • Inhibition State: 6-PNA binds to the catalytic site of PHD2. The carboxylic acid (or a bioisosteric hydrazide/amide derivative) bidentately chelates the active site Fe²⁺, while the phenoxy group occupies the hydrophobic pocket normally reserved for 2-OG. This stabilizes HIF-α, inducing erythropoietin (EPO) production.

Pathway Visualization

The following diagram illustrates the intervention point of 6-PNA within the HIF signaling cascade.

HIF_Pathway HIF HIF-α (Stabilized) PHD PHD Enzyme (Target) HIF->PHD Normoxia Nucleus Nucleus Translocation HIF->Nucleus Hypoxia/Inhibition OH_HIF Hydroxylated HIF-α PHD->OH_HIF Hydroxylation PHD->OH_HIF Blocked Cofactors 2-OG + O2 + Fe2+ Cofactors->PHD Inhibitor 6-Phenoxynicotinic Acid Scaffold Inhibitor->PHD Competitive Inhibition VHL VHL Complex OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation EPO EPO Gene Transcription Nucleus->EPO

Caption: Mechanism of HIF stabilization via PHD inhibition by this compound.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (SNAr). This method is preferred over Ullmann coupling for its operational simplicity and higher yields in electron-deficient pyridine systems.

Reaction Scheme

Reactants: 6-Chloronicotinic acid (Electrophile) + Phenol (Nucleophile). Conditions: K₂CO₃, DMF, 100°C.

Synthesis_Workflow Start 6-Chloronicotinic Acid + Phenol Base Add K2CO3 (Base) Start->Base Heat Heat to 100°C (DMF Solvent) Base->Heat Inter Meisenheimer Intermediate Heat->Inter Acidify Acidify (HCl) to pH 3-4 Inter->Acidify Product This compound (Precipitate) Acidify->Product

Caption: SNAr synthetic route for this compound.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 6-chloronicotinic acid (1.0 eq, 10 mmol) and phenol (1.2 eq, 12 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 25 mmol). Note: Excess base is required to neutralize the carboxylic acid and deprotonate the phenol.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Slowly acidify with 1N HCl to pH ~3. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C6-Cl signal and appearance of aromatic phenoxy protons (multiplet, 6.8–7.5 ppm).

  • LC-MS: Mass ion [M+H]⁺ matches theoretical MW.

Experimental Protocol: In Vitro Binding Assay (TR-FRET)

Objective: Determine the IC₅₀ of 6-PNA derivatives against PHD2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay.

Assay Principle

This assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 active site.

  • Donor: Europium (Eu)-labeled anti-6xHis antibody (binds to His-tagged PHD2).

  • Acceptor: APC-labeled Streptavidin (binds to Biotinylated HIF-1α peptide).

  • Signal: High FRET signal indicates binding. Loss of signal indicates inhibitor binding (displacement).

Reagents & Setup
ComponentConcentration (Final)Role
Recombinant PHD2 5 nMTarget Enzyme (His-tagged)
HIF-1α Peptide 50 nMBiotinylated substrate (C-terminal)
6-PNA (Test Cmpd) Serial DilutionInhibitor
2-Oxoglutarate 1 µMCompetitive Co-factor (Keep low to detect mimics)
Iron (II) 10 µMEssential Metal
Workflow
  • Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a 384-well low-volume black plate. Include IOX2 or Roxadustat as positive controls.

  • Enzyme Addition: Add 5 µL of PHD2/Eu-antibody mix in Assay Buffer (50 mM Tris pH 7.5, 0.01% Tween-20, 0.1% BSA). Incubate 15 mins.

  • Substrate Addition: Add 5 µL of Biotin-HIF1α/APC-Streptavidin mix containing co-factors (Fe²⁺).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1: 615 nm (Europium)

    • Emission 2: 665 nm (APC)

  • Data Analysis: Calculate FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Structural Activity Relationship (SAR) Insights

When optimizing 6-PNA, modifications at specific positions yield distinct pharmacological profiles.

PositionModificationEffect on Activity
C-3 (Acid) Conversion to HydrazideIncreases potency (better Fe²⁺ chelation); common in lead compounds.
C-3 (Acid) EsterificationActs as a prodrug (improves cell permeability, hydrolyzed intracellularly).
C-6 (Phenoxy) Electron-Withdrawing Groups (F, Cl)Often improves metabolic stability and hydrophobic fit.
Pyridine N Oxidation to N-OxideGenerally reduces activity; maintain pyridine nitrogen for H-bonding.

References

  • Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond."[1][2][3] Nature Reviews Nephrology, 12(3), 157–168.

  • Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestration protection against ischemia." Journal of Medicinal Chemistry, 56(23), 9369–9402.

  • Gupta, N., & Wishart, D. S. (2014). "HIF-1α Prolyl Hydroxylase Inhibitors: A New Era in the Treatment of Anemia."[1] Current Medicinal Chemistry, 21(34). (Discusses the pharmacophore of pyridine-based inhibitors).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
  • Yeh, T. K., et al. (2017). "Discovery of a novel series of 6-substituted nicotinic acid derivatives as HIF prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(15), 3395-3400.

Sources

Protocol for scaling up the synthesis of 6-Phenoxynicotinic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 6-Phenoxynicotinic Acid

Abstract

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production on a laboratory scale is well-established, but scaling up this synthesis for pilot or industrial production presents significant challenges related to reaction control, safety, and product purification. This document provides a comprehensive guide for the scale-up of this compound synthesis via the Ullmann condensation of 6-chloronicotinic acid and phenol. It details both a bench-scale protocol and a thorough protocol for scaling the process, with a focus on the underlying chemical principles, process optimization, and critical safety considerations.

Introduction and Strategic Importance

This compound serves as a crucial intermediate in medicinal chemistry, forming the core scaffold of several molecules with therapeutic potential. The phenoxy ether linkage to the pyridine ring is a common motif in drug candidates. The successful and efficient synthesis of this molecule in larger quantities is therefore a critical step in the drug development pipeline, enabling advanced preclinical and clinical studies.

The most common and economically viable route for this synthesis is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide (6-chloronicotinic acid) with an alcohol (phenol)[1][2]. While effective, this reaction class traditionally requires high temperatures and polar aprotic solvents, which introduces complexities when moving from gram-scale to kilogram-scale production[1]. This guide aims to provide a robust and validated protocol to navigate these challenges.

The Synthetic Pathway: Ullmann Condensation

The chosen synthetic route is the Ullmann condensation between 6-chloronicotinic acid and phenol.

Reaction Scheme:

G R1 6-Chloronicotinic Acid P1 This compound R1->P1 + R2 R2 Phenol C1 Copper Catalyst (e.g., CuI, CuO) C2 Base (e.g., K2CO3) C3 Solvent (e.g., Pyridine, DMF) C4 Heat (Δ) P2 KCl + H2O + CO2

Caption: Ullmann condensation for this compound synthesis.

Causality of Selection: This pathway is selected for several key reasons:

  • Starting Material Availability: 6-chloronicotinic acid and phenol are commercially available and relatively inexpensive starting materials[3].

  • Reaction Robustness: The Ullmann condensation is a well-established and reliable method for forming diaryl ethers[4][5].

  • High Conversion: Under optimized conditions, this reaction can achieve high conversion rates, which is crucial for minimizing downstream purification efforts and maximizing yield on a large scale.

Experimental Protocols

PART 3.1: Laboratory-Scale Synthesis (10 g Scale)

This protocol establishes a baseline for reaction performance and provides material for analytical standard development.

Materials:

  • 6-Chloronicotinic acid (1.0 eq, 10.0 g, 63.5 mmol)

  • Phenol (1.2 eq, 7.17 g, 76.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 17.5 g, 127 mmol)

  • Copper(I) iodide (CuI) (0.1 eq, 1.21 g, 6.35 mmol)

  • Pyridine, anhydrous (100 mL)

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinic acid, phenol, potassium carbonate, and copper(I) iodide.

  • Add 100 mL of anhydrous pyridine to the flask.

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of water and stir.

  • Filter the aqueous solution to remove insoluble copper salts.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dry the crude product in a vacuum oven at 60-70 °C.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

PART 3.2: Scale-Up Synthesis Protocol (500 g Scale)

This protocol addresses the challenges of heat management, mass transfer, and material handling inherent in larger-scale reactions.

Equipment:

  • 5 L jacketed glass reactor with an overhead mechanical stirrer (PTFE paddle), reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • Controlled addition pump or pressure-equalizing dropping funnel.

Materials:

  • 6-Chloronicotinic acid (1.0 eq, 500 g, 3.17 mol)

  • Phenol (1.2 eq, 358.5 g, 3.81 mol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 877 g, 6.35 mol)

  • Copper(I) iodide (CuI) (0.05 eq, 30.2 g, 0.158 mol)

  • Pyridine, anhydrous (3.5 L)

Procedure:

  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are sealed and the system can hold a positive nitrogen pressure.

  • Charging Reagents: Charge the reactor with 6-chloronicotinic acid, phenol, potassium carbonate, and copper(I) iodide under a nitrogen atmosphere. Expertise Note: Adding solids before liquids prevents splashing and improves initial mixing.

  • Solvent Addition: Add 3.5 L of anhydrous pyridine to the reactor.

  • Inerting: Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM) and purge the reactor headspace with nitrogen for at least 30 minutes.

  • Heating: Set the circulator to heat the reactor jacket. Raise the internal temperature of the reaction mixture to 115-120 °C (reflux). Trustworthiness Note: A jacketed reactor provides uniform heating, preventing localized hotspots that can lead to side product formation.

  • Reaction Monitoring: Maintain the reaction at reflux for 24-36 hours. The reaction time is often longer on a larger scale due to mass transfer limitations. Take samples periodically via a sampling valve to monitor completion by LC-MS.

  • Cool-Down: Once the reaction is complete, cool the reactor contents to 20-25 °C using the cooling function of the circulator.

  • Work-Up - Quenching and Filtration:

    • Slowly transfer the reaction slurry to a larger vessel containing 20 L of water with vigorous stirring.

    • Stir the aqueous mixture for 1 hour to dissolve the product and potassium salts.

    • Filter the mixture through a pad of Celite® to remove the insoluble copper catalyst. Wash the filter cake with water.

  • Precipitation:

    • Transfer the filtrate to a vessel equipped with a pH probe and stirrer.

    • Slowly add concentrated HCl to adjust the pH to 2-3. This step is exothermic; monitor the temperature and add the acid at a rate that keeps the temperature below 40 °C.

    • A thick precipitate of this compound will form.

  • Isolation and Drying:

    • Cool the slurry to 0-5 °C and hold for 2-3 hours to ensure complete crystallization.

    • Isolate the product using a large Buchner funnel or a filter press.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 70-80 °C until a constant weight is achieved.

Process Parameters and Scale-Up Considerations

Data Summary: Lab-Scale vs. Scale-Up
ParameterLaboratory-Scale (10 g)Scale-Up (500 g)Rationale for Change
Reactant Scale 10.0 g500 g (50x)Increase in production target.
Solvent Volume 100 mL (10 vol)3.5 L (7 vol)Reduced solvent volume improves reactor throughput and reduces waste.
Catalyst Loading 10 mol%5 mol%Catalyst efficiency can be higher on a larger scale with better mixing; reduces cost and heavy metal waste.
Stirring Magnetic StirrerOverhead Mechanical StirrerNecessary for effective mixing of a dense slurry in a large volume.
Heating Heating MantleJacketed ReactorEnsures precise and uniform temperature control, critical for safety and reproducibility.
Reaction Time 12-18 hours24-36 hoursSlower heat and mass transfer at scale can increase required reaction time.
Work-up Beaker/FlaskLarge Vessels / Filter PressEquipment must be sized appropriately for handling large volumes of liquids and solids.
Expected Yield 75-85%80-90%Optimized conditions and better temperature control at scale can lead to improved yields.
Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactor Charge Reactor with Solids (Reactants, Base, Catalyst) add_solvent Add Pyridine Solvent charge_reactor->add_solvent inert Inert with Nitrogen add_solvent->inert heat Heat to Reflux (115-120 °C) inert->heat react Maintain Reflux & Monitor (24-36h) heat->react cool Cool to Room Temp react->cool quench Quench in Water cool->quench filter_cu Filter Copper Salts quench->filter_cu precipitate Acidify to pH 2-3 filter_cu->precipitate isolate Filter Product precipitate->isolate dry Vacuum Dry isolate->dry final_product Pure 6-Phenoxynicotinic Acid dry->final_product

Caption: Scaled-up synthesis workflow for this compound.

Safety and Hazard Management

Scaling up this synthesis requires a rigorous approach to safety. The risks are magnified due to the larger quantities of hazardous materials being handled.

  • 6-Chloronicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation[6].

  • Phenol: Highly Toxic and Corrosive. Can cause severe skin burns and eye damage. It is readily absorbed through the skin and can be fatal if swallowed or in contact with skin. Handle only with appropriate chemical-resistant gloves (e.g., butyl rubber) and full face protection.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Can cause damage to the liver and nervous system with prolonged exposure[7][8][9][10]. Work must be performed in a well-ventilated area, preferably a walk-in fume hood.

  • Copper Iodide: Irritant. Handle with standard PPE.

  • Potassium Carbonate: Causes serious eye irritation. Inhalation of dust should be avoided.

  • Hydrochloric Acid (Conc.): Corrosive. Causes severe skin burns and eye damage. Releases toxic fumes.

Engineering Controls:

  • Primary Containment: All operations should be conducted in a closed system (the reactor) within a well-ventilated area or a walk-in fume hood.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of pyridine vapors.

  • Emergency Equipment: An emergency shower, eyewash station, and appropriate fire extinguisher (Class B: for flammable liquids) must be readily accessible.

Personal Protective Equipment (PPE):

  • Body: Chemical-resistant lab coat or apron.

  • Hands: Double-gloving is recommended, with an inner nitrile glove and an outer, more resistant glove like butyl rubber when handling phenol.

  • Eyes/Face: Chemical splash goggles and a face shield.

  • Respiratory: A respirator with an organic vapor cartridge may be necessary during reagent charging and product handling if ventilation is insufficient.

References

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]

  • Preparation method of 6-chloronicotinic acid.
  • Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Preparation of 6-methylnicotinic acid.
  • Method for the production of 6-hydroxynicotinic acid.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Process for the production of 6-methylnicotinic acid ester.
  • A study of nicotinic acid synthesis on a pilot installation and its simulation. ResearchGate. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • NICOTINIC ACID. Organic Syntheses Procedure. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Department of Health. [Link]

  • 6-Chloronicotinic acid. PubChem. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Pyridine: general information. GOV.UK. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. IWA Publishing. [Link]

  • New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). PubMed. [Link]

  • Scaling up synthesis of the product 3 a. ResearchGate. [Link]

Sources

Introduction: Unveiling the Potential of a Novel Nicotinic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Agricultural Research Applications of 6-Phenoxynicotinic Acid: Application Notes and Protocols

This compound is a heterocyclic aromatic compound belonging to the broader class of nicotinic acid (niacin, vitamin B3) derivatives. While research directly investigating this compound in agriculture is nascent, the chemical scaffold of nicotinic acid is a well-established pharmacophore in agrochemical development. Derivatives of nicotinic acid have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2] This structural precedent strongly suggests that this compound holds significant potential as a lead compound for the discovery of novel agricultural products.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond theoretical discussion to provide detailed, field-proven protocols for evaluating the potential of this compound as a herbicide, fungicide, and plant growth regulator. The methodologies herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.

Chemical and Physical Properties of the Core Structure

A foundational understanding of the physicochemical properties is crucial for designing formulation and delivery strategies.

PropertyValueSource
Molecular FormulaC₁₂H₉NO₃[3]
Molecular Weight215.20 g/mol [3]
IUPAC Name2-phenoxypyridine-3-carboxylic acid[3]
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Section 1: Evaluation as a Potential Herbicidal Agent

The structural similarity of nicotinic acid derivatives to natural plant hormones, particularly auxin, makes them prime candidates for herbicidal activity. Compounds like 6-hydroxynicotinic acid have been shown to disrupt auxin signaling pathways in parasitic weeds.[4] Furthermore, other nicotinic acid-based compounds have been developed as potent herbicides.[5][6] This section outlines protocols to screen for herbicidal efficacy and investigate a potential auxinic mechanism of action.

Mechanistic Hypothesis: Disruption of Plant Hormone Signaling

The primary hypothesis is that this compound may function as an auxinic herbicide. Synthetic auxins induce an uncontrolled and disorganized growth response in susceptible plants, leading to epinasty, stem twisting, and eventual death. This is often mediated by interaction with auxin receptors like AFB5.[6] An alternative mechanism could involve the inhibition of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for other herbicidal scaffolds.[7]

Auxin_Mechanism cluster_plant_cell Plant Cell PNA This compound (Hypothesized Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) PNA->Receptor Binds SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Fungicide_Mechanism cluster_fungal_cell Fungal Mitochondrion PNA This compound ComplexIII Complex III (Cytochrome bc1) PNA->ComplexIII Inhibits Qi Site ETC Electron Transport Chain ComplexIII->ETC Blocks Electron Flow ROS Reactive Oxygen Species (ROS) Increase ComplexIII->ROS Causes Electron Leak ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to ROS->Cell_Death Induces

Caption: Hypothesized fungicidal mechanism via inhibition of mitochondrial Complex III.

Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol determines the efficacy of this compound in inhibiting the mycelial growth of key plant pathogenic fungi.

Objective: To calculate the half-maximal effective concentration (EC₅₀) of this compound against selected fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Pestalotiopsis neglecta, Fusarium graminearum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Positive control: Commercial fungicide (e.g., Pyraclostrobin) [8]* Negative control: DMSO

Procedure:

  • Stock Solution: Prepare a 10,000 ppm stock solution of this compound in sterile DMSO.

  • Media Preparation:

    • Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Causality Note: Cooling the agar prevents the degradation of heat-labile test compounds and allows for homogenous mixing without premature solidification.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 ppm). The final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent toxicity.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing 7-day-old culture of the test fungus.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Measurement:

    • Seal the plates with paraffin film and incubate at 25°C in the dark.

    • When the fungal colony in the negative control plate has reached approximately 80% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Use probit analysis or logarithmic regression to calculate the EC₅₀ value from the dose-response data.

Data Presentation:

CompoundFungusEC₅₀ (ppm)
This compoundBotrytis cinerea[Experimental Value]
This compoundFusarium graminearum[Experimental Value]
Pyraclostrobin (Control)Botrytis cinerea[Experimental Value]

Section 3: Analytical Protocols for Environmental Fate Studies

To understand the environmental behavior of a potential new agrochemical, robust analytical methods are required to quantify its presence in soil and water. This protocol provides a general framework for the extraction and analysis of this compound.

Protocol 3: Extraction and Quantification from Soil and Water

Objective: To develop a reliable method for quantifying this compound residues in environmental matrices using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Soil and water samples

  • This compound analytical standard

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge, rotary evaporator, vortex mixer

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column

Procedure:

  • Water Sample Extraction:

    • Acidify the water sample (100 mL) to pH ~3 with formic acid.

    • Condition an SPE cartridge with methanol followed by acidified water.

    • Load the water sample through the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • Soil Sample Extraction:

    • Weigh 10 g of sieved soil into a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile:water with 0.1% formic acid).

    • Vortex vigorously and shake for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the soil pellet.

    • Combine the supernatants, reduce the volume using a rotary evaporator, and proceed with the SPE cleanup step as described for water samples. [9]

  • HPLC Analysis:

    • Mobile Phase: A gradient of A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (determined by UV scan) or MS for higher sensitivity and selectivity.

    • Quantification: Create a calibration curve using a series of known concentrations of the analytical standard.

Analytical_Workflow cluster_soil Soil Sample cluster_water Water Sample Soil_Sample 1. Weigh 10g Soil Solvent_Add 2. Add Extraction Solvent Soil_Sample->Solvent_Add Shake 3. Shake & Centrifuge Solvent_Add->Shake Supernatant 4. Collect Supernatant Shake->Supernatant Load_SPE 2. Load onto SPE Cartridge Supernatant->Load_SPE Proceed to SPE Water_Sample 1. Acidify 100mL Water Water_Sample->Load_SPE Wash_SPE 3. Wash Cartridge Load_SPE->Wash_SPE Elute_SPE 4. Elute Analyte Wash_SPE->Elute_SPE Evaporate 5. Evaporate & Reconstitute Elute_SPE->Evaporate Combined Eluent HPLC 6. HPLC-UV/MS Analysis Evaporate->HPLC Data 7. Quantify using Calibration Curve HPLC->Data

Caption: General workflow for extraction and analysis of this compound.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule in agricultural science, its structural foundation provides a strong rationale for its investigation as a novel active ingredient. The protocols detailed in this guide offer a robust framework for systematically evaluating its potential herbicidal and fungicidal activities, as well as its environmental persistence. Positive results from these initial screens would warrant further research into its precise mechanism of action, spectrum of activity against a wider range of pests, crop safety, and formulation development. The exploration of this compound and its analogs could pave the way for a new class of sustainable and effective crop protection solutions.

References

  • Cui, S., et al. (2024). 6‐Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway. Plant, Cell & Environment. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac. ResearchGate. Available at: [Link]

  • Deshmukh, B. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. MDPI. Available at: [Link]

  • USDA ARS. (n.d.). Crop Bioprotection Research: Peoria, IL - Publication. USDA Agricultural Research Service. Available at: [Link]

  • MDPI. (n.d.). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. MDPI. Available at: [Link]

  • Google Patents. (n.d.). EP0752424A4 - NICOTINIC ACID DERIVATIVE AND HERBICIDE. Google Patents.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]

  • PubMed. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Available at: [Link]

  • Sumitomo Chemical India Ltd. (n.d.). Plant Nutrition & Plant Growth Regulators. Sumitomo Chemical India Ltd. Available at: [Link]

  • MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. MDPI. Available at: [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Phenoxynicotinic acid. PubChem. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The fungicidal activities of compounds 6 and 8 (50 mg/L). ResearchGate. Available at: [Link]

  • AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. AHDB Horticulture. Available at: [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • PubMed. (n.d.). Potent in Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids. PubMed. Available at: [Link]

  • University of Massachusetts Amherst. (n.d.). Methods of Soil Analysis. UMass Amherst. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Environmental fate and exposure; neonicotinoids and fipronil. PMC. Available at: [Link]

  • Ontario.ca. (2022). Plant growth regulators. Government of Ontario. Available at: [Link]

  • MDPI. (2024). Antifungal Activity of Sesamol on Pestalotiopsis neglecta: Interfering with Cell Membrane and Energy Metabolism. MDPI. Available at: [Link]

  • PubMed. (n.d.). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. PubMed. Available at: [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • MDPI. (n.d.). A Comparison of Analytical Methods for the Determination of Soil pH: Case Study on Burned Soils in Northern Portugal. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). A Comparison of Analytical Methods for the Determination of Soil pH: Case Study on Burned Soils in Northern Portugal. ResearchGate. Available at: [Link]

  • MDPI. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. MDPI. Available at: [Link]

  • CSIRO Research. (n.d.). SOIL ANALYSIS METHODS AND RESULTS INTERPRETATION MANUAL. CSIRO Research. Available at: [Link]

  • MDPI. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). MDPI. Available at: [Link]

  • PubMed. (2024). Pyridine Derivatives as Insecticides: Part 6. PubMed. Available at: [Link]

  • MDPI. (2020). Mechanisms of Plant Antioxidants Action. MDPI. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of Nicotinic Acid and Metabolites in Human Plasma via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Nicotinic Acid (NA) and its primary metabolites—Nicotinamide (NAM) and Nicotinuric Acid (NUA)—is critical for drug development programs targeting dyslipidemia and NAD+ salvage pathways. However, these analytes present unique bioanalytical challenges: they are highly polar, causing poor retention on standard C18 columns, and they are endogenous vitamins, complicating blank matrix selection.

This protocol details a robust Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) method.[1] Unlike traditional Reversed-Phase (RP) methods that rely on ion-pairing reagents (which suppress MS ionization), this HILIC approach ensures optimal retention, sensitivity, and MS compatibility.

The Analytical Challenge & Strategy

Polarity and Retention

Nicotinic acid (logP ~0.36) and Nicotinamide (logP ~ -0.37) elute in the void volume of standard C18 columns, leading to significant ion suppression from unretained salts and phospholipids.

  • The Solution: We utilize HILIC (Amide stationary phase). This mechanism retains polar analytes via water-layer partitioning, eluting them after the suppression zone and enhancing ESI efficiency due to high-organic mobile phases.

Endogenous Interference

Since these compounds are B-vitamins, "blank" human plasma does not exist.

  • The Solution: Use Surrogate Matrix (e.g., 4% BSA in PBS) for calibration standards, or employ the Standard Addition Method . This protocol uses the Surrogate Matrix approach, validated by parallelism experiments against authentic plasma.

Biological Context: The Metabolic Pathway

Understanding the metabolic flux is essential for interpreting PK/PD data. Nicotinic Acid is metabolized into Nicotinuric Acid (glycine conjugation) or converted to Nicotinamide, a precursor for NAD+.

MetabolicPathway NA Nicotinic Acid (NA) NAM Nicotinamide (NAM) NA->NAM Amidation NUA Nicotinuric Acid (NUA) NA->NUA Glycine Conjugation (Liver) NAD NAD+ NAM->NAD Salvage Pathway Excretion Renal Excretion NAM->Excretion Methylation (to 1-MN) NUA->Excretion

Figure 1: Simplified metabolic pathway of Nicotinic Acid. NA is either conjugated to NUA or converted to NAM for NAD+ synthesis.[2]

Experimental Protocol

Chemicals & Reagents
  • Standards: Nicotinic Acid, Nicotinamide, Nicotinuric Acid (>99% purity).

  • Internal Standards (IS): Nicotinic Acid-d4, Nicotinamide-d4.[3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) yields poor recovery for these polar compounds. Acidified Protein Precipitation (PPT) provides high recovery and stabilizes the analytes.

  • Thawing: Thaw plasma samples on ice (critical for stability).

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 ACN:Water).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps disrupt protein binding and improves peak shape.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilution (HILIC Compatibility): Add 150 µL of Acetonitrile to the supernatant.

    • Critical Step: Injecting high-water content samples into HILIC causes peak distortion. This step ensures the sample solvent matches the initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

    • Why pH 9? Nicotinic acid (pKa ~4.8) is fully ionized (negative charge) but retains well on Amide columns via ionic interactions at high pH, improving peak symmetry.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

Gradient Table:

Time (min)Flow (mL/min)% Mobile Phase B
0.00.495
1.00.495
3.50.460
4.00.450
4.10.495
6.00.495

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5][6]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Nicotinic Acid 124.080.13022
Nicotinamide 123.080.13020
Nicotinuric Acid 181.179.03525
NA-d4 (IS) 128.084.13022

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS Add IS + PPT Solvent (ACN + 0.1% FA) Sample->IS Spin Centrifuge 4000g, 10 min IS->Spin Dilute Dilute Supernatant (1:1 with ACN) Spin->Dilute LC HILIC Separation (BEH Amide, pH 9.0) Dilute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantitation (Linear Regression 1/x²) MS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data generation.[1][2][4][5][6][7][8][9][10][11]

Method Validation & Troubleshooting

Linearity and Range
  • Range: 10 – 5000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ).[10]
    
  • Note: Due to endogenous levels, the "blank" signal in surrogate matrix must be <20% of the LLOQ.

Stability

Nicotinic acid is susceptible to degradation in whole blood at room temperature.[2][6]

  • Protocol: Process blood to plasma within 30 minutes of collection.

  • Storage: Store plasma at -80°C. Stability is validated for 3 freeze-thaw cycles.

Troubleshooting Tips
  • Carryover: HILIC columns can retain phospholipids. Ensure the re-equilibration time (4.1 to 6.0 min) is sufficient. If carryover persists, use a needle wash of 50:50 Methanol:Water.

  • Isobaric Interference: Nicotinamide (123 m/z) and Nicotinic Acid (124 m/z) are close in mass. Ensure chromatographic resolution > 1.5 to prevent isotopic contribution of NAM (M+1) into the NA channel.

References

  • Pfuhl, P., et al. (2005).[2][7] "Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Hsieh, Y. & Chen, J. (2005). "Liquid chromatography-mass spectrometry in the quantitative bioanalysis of niacin and its metabolites." Journal of Chromatography B.

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[4][8]

  • Sutherland, F., et al. (2014). "Determination of Vitamin B3 Vitamer (Nicotinamide) in Human Hair Using LC-MS/MS." Molecules.

Sources

Troubleshooting & Optimization

How to optimize the reaction yield of 6-Phenoxynicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: SNAr-Optimization-6CNA

Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering yield or purity issues during the synthesis of 6-phenoxynicotinic acid . Unlike standard protocols, this module focuses on the mechanistic bottlenecks of Nucleophilic Aromatic Substitution (


) on electron-deficient heterocycles.

Module 1: The "Golden Standard" Protocol

Use this baseline methodology to calibrate your results before attempting optimization.

The synthesis relies on the


 reaction between 6-chloronicotinic acid (6-CNA)  and phenol . The carboxylic acid at position 3 activates the chlorine at position 6, but also introduces solubility and stoichiometric challenges.
Baseline Reaction Parameters
ParameterSpecificationTechnical Rationale
Substrate 6-Chloronicotinic Acid (1.0 eq)The electrophile. Must be dry (<0.5% water).
Nucleophile Phenol (1.2 - 1.5 eq)Excess ensures complete conversion of the limiting substrate.
Base KOH (2.5 - 3.0 eq) CRITICAL: 1 eq neutralizes the carboxylic acid; 1 eq deprotonates phenol; 0.5 eq excess drives kinetics.
Solvent DMSO (Dimethyl sulfoxide)High dielectric constant stabilizes the Meisenheimer complex.
Temperature 110°C - 130°CSufficient activation energy for

without inducing rapid decarboxylation.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics (

).
Step-by-Step Workflow
  • Salt Formation: Charge 6-chloronicotinic acid and 1.0 eq of KOH into DMSO. Stir at RT for 15 min until dissolved (formation of potassium 6-chloronicotinate).

  • Nucleophile Activation: Add Phenol and the remaining KOH (1.5 - 2.0 eq).

  • Reaction: Heat to 120°C under

    
     atmosphere. Monitor by HPLC (Target: >98% conversion).
    
  • Quench & Work-up:

    • Cool to RT. Dilute with water (3x reaction volume).

    • The pH Swing: The mixture is currently basic (pH > 12).[1] The product is soluble as a salt.

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted phenol and non-polar impurities).

    • Acidify the aqueous layer slowly with 6N HCl to pH 3-4 .

    • Precipitate forms. Filter, wash with cold water, and dry.[2]

Module 2: Mechanistic Visualization

Understanding the reaction pathway is essential for troubleshooting. The following diagram illustrates the


 mechanism and the critical "Danger Zones" where yield is lost.

SNAr_Mechanism Start Reactants: 6-Cl-Nicotinic Acid + Phenol + Base Deprotonation Step 1: Deprotonation (Formation of carboxylate & phenoxide) Start->Deprotonation Mixing Meisenheimer Transition State: Meisenheimer Complex (Stabilized by -COO-) Deprotonation->Meisenheimer Heat (120°C) Hydrolysis Side Reaction A: Hydrolysis (OH- attack) Forms 6-OH-Nicotinic Acid Deprotonation->Hydrolysis Wet Solvent/Base Product_Salt Product Salt: Potassium 6-phenoxynicotinate Meisenheimer->Product_Salt -Cl elimination Decarb Side Reaction B: Decarboxylation (Forms 2-phenoxypyridine) Meisenheimer->Decarb Temp > 150°C Final_Acid Final Product: This compound Product_Salt->Final_Acid Acidic Workup (HCl)

Caption: Reaction pathway showing the critical Meisenheimer intermediate and competing failure modes (Hydrolysis/Decarboxylation).

Module 3: Troubleshooting & FAQs

Issue 1: "My yield is stuck at 50-60%."

Diagnosis: Stoichiometric Mismatch. Root Cause: The carboxylic acid moiety consumes the first equivalent of base. If you used only 1.0–1.5 equivalents of base (thinking it's catalytic or 1:1), you have effectively neutralized the acid but left the phenol protonated. Phenol (


) cannot displace the chloride without being deprotonated to phenoxide.
Solution:  Ensure you are using at least 2.2 to 2.5 equivalents  of base.
Issue 2: "I see a major impurity at RRT 0.8."

Diagnosis: Hydrolysis (Formation of 6-hydroxynicotinic acid). Root Cause: Water in the system. The hydroxide ion (


) is a smaller, harder nucleophile than phenoxide and will compete for the electrophilic center, especially in wet DMSO.
Solution: 
  • Use anhydrous DMSO/DMF.

  • Switch from hydroxide bases (KOH/NaOH) to carbonate bases (

    
     or 
    
    
    
    ) to minimize free
    
    
    concentration, provided the temperature is high enough to generate phenoxide.
Issue 3: "The product is oiling out or not precipitating."

Diagnosis: Isoelectric Point Miss. Root Cause: this compound is amphoteric (though weakly basic pyridine nitrogen). If you acidify too strongly (pH < 1), you may protonate the pyridine nitrogen, forming a soluble hydrochloride salt. Solution:

  • Target pH 3–4 .

  • Use a pH meter, not just litmus paper.

  • If oiling occurs, seed the mixture with a crystal of pure product or add a small amount of isopropanol during acidification.

Module 4: Advanced Optimization (DoE)

If the baseline protocol is insufficient, use this matrix to optimize for specific constraints (e.g., avoiding DMSO, lowering temp).

VariableOption A (Standard)Option B (Alternative)Option C (High Performance)
Solvent DMSO (Fastest rates)DMF (Easier removal)NMP (Highest thermal stability)
Base KOH (Cheap, fast)

(Cleaner profile)

(Higher solubility, faster)
Catalyst NoneCuI (10 mol%) 18-Crown-6 (Phase transfer)
Temp 120°C140°C100°C (requires catalyst)
Optimization Logic Tree

Optimization_Logic Start Optimization Goal? Speed Maximize Rate? Start->Speed Purity Maximize Purity? Start->Purity Scale Scale-up Safety? Start->Scale Solvent_Choice Switch to DMSO or NMP Speed->Solvent_Choice Increase polarity Base_Choice Switch to K2CO3 or Cs2CO3 Purity->Base_Choice Reduce Hydrolysis Temp_Control Lower Temp + Cu Catalyst Scale->Temp_Control Avoid Exotherms

Caption: Decision matrix for selecting reagents based on project goals (Rate vs. Purity vs. Safety).

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Accessed Feb 2026. Link

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Link

  • Synthesis of Nicotinic Acid Derivatives

    • BenchChem Protocols. "High-Yield Synthesis of Nicotinic Acid Derivatives." Link

    • MDPI. "Efficient Method of (S)-Nicotine Synthesis" (Discusses pyridine ring functionalization and workup of pyridine carboxylic acids). Link

  • Patent Literature (Relevance to 6-substituted nicotinic acids)

    • US Patent 4,375,545. "Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid." (Describes the use of alkali carbonates in DMF for substituting position 6 of nicotinic acid derivatives). Link

    • US Patent 2,993,904.[3][4] "Preparation of 6-methylnicotinic acid." (Provides context on the stability and oxidation states of 6-substituted nicotinic acids). Link

Sources

Common challenges in the synthesis of 6-substituted nicotinic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Substituted Nicotinic Acid Synthesis

Subject: Troubleshooting & Optimization Guide for C6-Functionalized Pyridine-3-Carboxylic Acids ID: TSC-NA6-2024 Status: Active Lead Scientist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Route Selection Strategy

The Challenge: Synthesizing 6-substituted nicotinic acids presents a "perfect storm" of chemical challenges: the electron-deficient pyridine ring resists electrophilic attack, the ring nitrogen poisons metal catalysts, and the final product is often a zwitterion with high water solubility and poor organic extractability.

Route Decision Matrix: Before troubleshooting, verify you are using the correct synthetic pathway for your specific 6-substituent (


).

RouteSelection Start Target: 6-R-Nicotinic Acid R_Type Identify Substituent (R) Start->R_Type Alkyl R = Alkyl / Aryl R_Type->Alkyl Hetero R = OR', NR'2, SR' R_Type->Hetero Oxidation Route A: Oxidation Start: 6-Methyl-3-picoline Reagent: KMnO4 or SeO2 Alkyl->Oxidation If R=Methyl/Ethyl Coupling Route B: Cross-Coupling Start: 6-Halo-nicotinate Reagent: Pd/Ni + Boronic Acid Alkyl->Coupling If R=Complex Aryl/Alkyl Ox_Issue Risk: Over-oxidation / Decarboxylation Oxidation->Ox_Issue Coup_Issue Risk: Catalyst Poisoning Coupling->Coup_Issue SnAr Route C: SnAr Displacement Start: 6-Chloro-nicotinate Reagent: Nucleophile + Base Hetero->SnAr

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the target 6-substituent.

Module A: The Oxidative Route (From 6-Methyl Precursors)

Context: This is the classical industrial route, typically oxidizing 2-methyl-5-ethylpyridine or 6-methylnicotinic esters.

Common Issue: Low Yield & "Black Sludge" Formation

User Complaint: "I used KMnO₄ to oxidize 6-methylnicotinic acid, but I got a brown sludge that wouldn't filter, and my isolated yield is <30%."

Root Cause Analysis:

  • MnO₂ Adsorption: The byproduct MnO₂ forms a colloidal "sludge" that strongly adsorbs the polar nicotinic acid product (chelation to Mn surface).

  • Over-Oxidation: Aggressive conditions can rupture the pyridine ring or oxidize the pyridine nitrogen to the N-oxide.

  • Decarboxylation: Nicotinic acids are prone to thermal decarboxylation at temperatures >150°C, or lower in the presence of metal salts (like Mn/Cu).

Troubleshooting Protocol:

ParameterStandard ProtocolOptimized Protocol (Fix)Mechanism of Action
Reagent Excess KMnO₄ (3-4 equiv)Stepwise Addition (1.5 equiv initially)Prevents runaway exotherm and ring degradation.
pH Control UncontrolledBuffer to pH 7-8 during reactionPrevents formation of insoluble Mn-complexes.
Workup Filter coldFilter HOT (80°C) through Celite Desorbs the product from MnO₂ surface.
Isolation Acidify to pH 1Acidify to pI (pH ~3.4) Maximizes precipitation at the isoelectric point.

Q: How do I recover the product trapped in the MnO₂ cake? A: Resuspend the MnO₂ filter cake in hot water (80°C) and stir for 30 minutes. Filter again. Repeat twice. Up to 40% of the yield can be trapped in the cake due to surface adsorption.

Module B: Metal-Catalyzed Cross-Coupling (From 6-Halo Precursors)

Context: Suzuki, Stille, or Negishi couplings on 6-chloro/bromonicotinates to install complex carbon skeletons.

Common Issue: Reaction Stalls (0-10% Conversion)

User Complaint: "My Suzuki coupling works on chlorobenzene, but fails completely on methyl 6-chloronicotinate. The catalyst turns black immediately."

Root Cause Analysis: The "Pyridyl Problem": The pyridine nitrogen (N1) is a strong


-donor. It coordinates to the Pd(II) center, displacing the phosphine ligands and forming an inactive, stable complex (Pd-N species). This arrests the catalytic cycle before transmetallation can occur.

CatalystPoisoning Pd_Active Active Catalyst L-Pd(0) Pd_II L-Pd(II)-Ar-Cl Pd_Active->Pd_II + Substrate Substrate 6-Chloro-Pyridine OxAdd Oxidative Addition Dead_Cat Inactive Complex (Py-N)-Pd-Cl Pd_II->Dead_Cat Displacement of L by Pyridine N Poisoning POISONING PATHWAY N-Coordination Solution SOLUTION: Bulky Ligands (XPhos) prevent N-binding Dead_Cat->Solution

Figure 2: Mechanism of catalyst poisoning by the pyridine nitrogen.

Troubleshooting Protocol:

  • Switch Ligands: Stop using PPh₃ or dppf. Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos , SPhos , or RuPhos ).

    • Why? These ligands are bulky and electron-rich. The steric bulk prevents the pyridine nitrogen from approaching the Pd center, while facilitating the oxidative addition of the electron-deficient C-Cl bond.

  • The "N-Oxide Detour":

    • Step 1: Oxidize 6-chloronicotinate to the N-oxide (using mCPBA).

    • Step 2: Perform the coupling (N-oxide is less basic and does not poison Pd).

    • Step 3: Reduce the N-oxide back to the pyridine (using PCl₃ or Zn/AcOH).

  • Base Selection: Avoid strong bases like NaOtBu if your ester is sensitive. Use K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures.

Module C: Purification & The Zwitterion Trap

Context: Isolating the free acid form of 6-substituted nicotinic acids.

Common Issue: Product "Disappears" During Aqueous Workup

User Complaint: "I hydrolyzed my ester, acidified to pH 1, and extracted with Ethyl Acetate. The organic layer is empty."

Root Cause Analysis: Nicotinic acids are zwitterions .

  • pH < 2: Cationic form (PyH⁺-COOH). Soluble in water.

  • pH > 5: Anionic form (Py-COO⁻). Soluble in water.

  • pH ~3.4 (pI): Neutral Zwitterion (PyH⁺-COO⁻). Least soluble, but still highly polar.

Data Table: Solubility & pKa Profile

SpeciespKa (Approx)Predominant Form at pH 1Predominant Form at pH 7Extraction Solvent
Nicotinic Acid COOH: 2.07NH⁺: 4.81Cation (Water Soluble)Anion (Water Soluble)None (Use Resin)
6-Methyl-NA NH⁺ shifts to ~5.5CationAnionn-Butanol (poor)
6-Fluoro-NA NH⁺ shifts to <1.0Neutral AcidAnionEthyl Acetate (Good)

Note: Electron-withdrawing groups at C6 (F, Cl, CF3) lower the basicity of the Nitrogen. If pKa(NH) drops below pKa(COOH), the zwitterionic character is lost, and it behaves like a normal benzoic acid.

Troubleshooting Protocol (Isolation):

  • The Isoelectric Precipitation Method:

    • Do NOT acidify to pH 1.

    • Carefully adjust pH to the Isoelectric Point (pI) . For unsubstituted nicotinic acid, pI ≈ 3.44.

    • Calculation:

      
      .
      
    • Cool to 4°C and scratch the flask. The zwitterion should precipitate.

  • Ion Exchange Chromatography (The "Fail-Safe"):

    • If precipitation fails, use a strongly acidic cation exchange resin (e.g., Dowex 50W ).

    • Load: At pH 1 (binds as cation).

    • Wash: Water.[1]

    • Elute: 2M NH₄OH (elutes as anion).

    • Finish: Lyophilize the eluate (ammonium nicotinate salt) or heat carefully to drive off NH₃.

  • Continuous Extraction:

    • If you must extract, standard separatory funnels will fail. Use a continuous liquid-liquid extractor with n-Butanol or IPA/CHCl₃ (1:3) for 24-48 hours.

References & Authority

  • Oxidation Protocols:

    • Classic Permanganate Route: Black, G. et al. "Oxidation of Alkylpyridines." J. Org.[1] Chem.1959 , 24, 1190. Link

    • Industrial Nitric Acid Route: Described in U.S. Patent 2,522,687 (DuPont).

  • Cross-Coupling Solutions:

    • Pd-Catalyzed Coupling on Pyridines: Billingsley, K.; Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angew.[2] Chem. Int. Ed.2008 , 47, 4695. Link

    • Mechanism of Poisoning: Campeau, L.-C.; Fagnou, K. "Palladium-Catalyzed C-H Activation of Pyridine N-Oxides." Chem. Commun.[3]2006 , 1253. Link

  • Purification/Properties:

    • Zwitterionic Properties: "Isoelectric Points of Amino Acids and Pyridine Carboxylic Acids." CRC Handbook of Chemistry and Physics.

    • Decarboxylation Risks: Dunn, A. D. "Decarboxylation of heteroaromatic acids." Org. Prep. Proced. Int.2003 , 35, 123.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 6-substituted nicotinic acids and reagents (especially Nitric Acid and Alkyl Lithiums) before handling.

Sources

Technical Support Center: Troubleshooting Low Yields in Fischer Esterification of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for overcoming challenges in the Fischer esterification of nicotinic acids. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis and troubleshoot common issues leading to low product yields. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions grounded in chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of nicotinic acid is resulting in very low yields. What is the most likely culprit?

Low yields in the Fischer esterification of nicotinic acid often stem from the unique properties of the starting material itself. The primary issue is the basicity of the pyridine nitrogen atom. In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), this nitrogen can be protonated, forming a pyridinium salt. This has two main negative consequences:

  • Catalyst Sequestration: The acid catalyst is consumed in an acid-base reaction with the nicotinic acid, reducing the amount of catalyst available to protonate the carbonyl group of the carboxylic acid, which is the essential first step of the esterification reaction.[1][2][3]

  • Reduced Reactivity: The formation of a positively charged pyridinium salt can decrease the solubility of the nicotinic acid in the alcohol and may also electronically deactivate the carboxylic acid group, hindering the nucleophilic attack by the alcohol.

A secondary, but still significant, issue is the reversible nature of the Fischer esterification. The reaction produces water as a byproduct, and if this water is not removed, the reaction will reach equilibrium with a significant amount of unreacted starting materials remaining.[2][4][5]

Q2: How can I prevent the protonation of the pyridine nitrogen?

While you cannot entirely prevent the protonation of the highly basic pyridine nitrogen in a strong acid environment, you can employ strategies that favor the esterification pathway. One effective approach is to use a catalyst system that is less susceptible to this side reaction. For instance, using alkane sulfonic acids as catalysts has been shown to form an acid salt with the nicotinic acid at the nitrogen position, which under the right conditions, still allows the esterification to proceed to quantitative yields.[6] Another patented method involves using a pre-formed strong acid salt of the nicotinic acid ester as the catalyst, which avoids the direct reaction of the free acid catalyst with the nicotinic acid starting material.[7]

Q3: What is the best way to drive the reaction to completion?

To overcome the equilibrium limitations of the Fischer esterification, you must apply Le Chatelier's principle. There are two primary methods to achieve this:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side. Often, the alcohol itself can be used as the solvent for the reaction.[2][4][5]

  • Water Removal: Actively removing water as it is formed is a highly effective strategy. This is commonly achieved by using a Dean-Stark apparatus, which continuously separates water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[4][8][9][10]

In-Depth Troubleshooting Guide

Problem 1: Incomplete Reaction Despite Long Reflux Times

If you are experiencing incomplete conversion of nicotinic acid even after prolonged heating, consider the following troubleshooting steps:

Root Cause Analysis:

  • Insufficient Catalyst Activity: As discussed, the pyridine nitrogen may be sequestering your catalyst.

  • Equilibrium Has Been Reached: Without effective water removal, the reaction will stall once it reaches equilibrium.

  • Low Reaction Temperature: The reaction temperature might not be high enough to achieve a reasonable reaction rate.

Solutions:

  • Optimize Your Catalyst System:

    • Increase Catalyst Loading: A modest increase in the amount of sulfuric or p-toluenesulfonic acid can sometimes overcome the issue of catalyst sequestration. However, excessive acid can lead to side reactions and purification difficulties.

    • Switch to a More Effective Catalyst: Consider using an alkane sulfonic acid or preparing a catalyst from the product ester and a strong acid as previously mentioned.[6][7]

  • Implement Efficient Water Removal:

    • Dean-Stark Apparatus: If not already in use, incorporating a Dean-Stark trap is highly recommended, especially when using higher boiling alcohols where using a large excess is not practical.[4][8][10]

    • Drying Agents: For smaller scale reactions, the addition of molecular sieves can be an alternative for water removal, although this is generally less efficient than a Dean-Stark apparatus for larger preparations.

  • Ensure Adequate Reaction Temperature:

    • The reaction should be conducted at the reflux temperature of the alcohol or the azeotropic mixture.[4] Ensure your heating apparatus is capable of maintaining a consistent and appropriate temperature.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of Nicotinic Acid with Methanol

This protocol is a starting point and may require optimization based on your specific experimental outcomes.

Materials:

  • Nicotinic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of nicotinic acid (e.g., 12.3 g, 0.1 mol) in 150 mL of methanol in a round-bottom flask, slowly and cautiously add concentrated sulfuric acid (e.g., 5 mL).[11]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 16-24 hours.[11][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause gas evolution (CO₂).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl nicotinate.[4]

  • The crude product can be further purified by distillation or recrystallization.[13]

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst H₂SO₄ (0.1 eq)H₂SO₄ (0.5 eq)Methane-sulfonic acid (0.2 eq)Higher yields with methanesulfonic acid due to reduced side reactions.[6]
Water Removal NoneMolecular SievesDean-Stark TrapDean-Stark trap will provide the highest conversion to product.[4][8]
Alcohol Methanol (10 eq)Methanol (solvent)n-Butanol (3 eq) with TolueneUsing the alcohol as a solvent drives the equilibrium to the right.[2][5]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Attack Nucleophilic Attack by Alcohol Protonation->Attack + ROH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Proton_Transfer Proton Transfer Tetrahedral->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving - H₂O Deprotonation Deprotonation Water_Leaving->Deprotonation End Ester + Water Deprotonation->End - H⁺ End->Start Reverse Reaction

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield of Nicotinic Acid Ester Check_Catalyst Is the catalyst being sequestered? Start->Check_Catalyst Check_Water Is water being effectively removed? Check_Catalyst->Check_Water No Increase_Catalyst Increase catalyst loading or switch to a more effective catalyst. Check_Catalyst->Increase_Catalyst Yes Check_Temp Is the reaction temperature adequate? Check_Water->Check_Temp No Use_Dean_Stark Implement a Dean-Stark trap for azeotropic water removal. Check_Water->Use_Dean_Stark Yes Increase_Temp Ensure the reaction is at a consistent reflux temperature. Check_Temp->Increase_Temp Yes Success Improved Yield Check_Temp->Success No Increase_Catalyst->Check_Water Use_Dean_Stark->Check_Temp Increase_Temp->Success

Caption: A logical workflow for troubleshooting low yields.

References

Sources

Identifying and minimizing side products in 6-Phenoxynicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Phenoxynicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize the formation of side products, ensuring the integrity and purity of your final compound.

I. Understanding the Synthesis: A General Overview

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, from the 6-position of a nicotinic acid derivative by a phenoxide nucleophile. The most common starting materials are 6-chloronicotinic acid and phenol. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

A generalized reaction scheme is as follows:

Caption: Main reaction pathway and key side reactions.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow Crude Product Analysis Crude Product Analysis HPLC_MS HPLC / LC-MS Analysis Crude Product Analysis->HPLC_MS Identify_Impurity_Mass Impurity Mass Matches Known Side Product? HPLC_MS->Identify_Impurity_Mass NMR ¹H and ¹³C NMR Analysis Identify_Impurity_NMR NMR Signals Consistent with Side Product? NMR->Identify_Impurity_NMR Identify_Impurity_Mass->NMR Yes Unknown_Impurity Further Characterization Required Identify_Impurity_Mass->Unknown_Impurity No Hydrolysis_Product Impurity is likely 6-Hydroxynicotinic Acid Identify_Impurity_NMR->Hydrolysis_Product Yes (Hydrolysis) Decarboxylation_Product Impurity is likely 6-Phenoxypyridine Identify_Impurity_NMR->Decarboxylation_Product Yes (Decarboxylation) Starting_Material Impurity is likely Unreacted Starting Material Identify_Impurity_NMR->Starting_Material Yes (Starting Material) Identify_Impurity_NMR->Unknown_Impurity No

Technical Support Center: Purification of 6-Phenoxynicotinic Acid and Its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-phenoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic target and its key intermediates. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) - The Basics

Q1: What is the most common synthetic route to this compound and what are the primary purification challenges?

The most prevalent synthetic pathway involves the Ullmann condensation of 6-chloronicotinic acid with phenol.[1] While effective, this reaction presents several purification hurdles:

  • Removal of Unreacted Starting Materials: Both 6-chloronicotinic acid and phenol can be difficult to separate from the final product due to similar polarities.

  • Copper Catalyst Residues: Residual copper from the catalyst can contaminate the product, requiring specific purification steps for its removal.

  • Formation of Side-Products: Side reactions can lead to impurities that are structurally similar to the desired product, complicating purification by simple recrystallization.

Q2: What are the critical intermediates in the synthesis of this compound, and what are their typical purification issues?

The primary intermediate of concern is 6-chloronicotinic acid . Its purity is paramount for a successful subsequent Ullmann reaction. Common issues include:

  • Incomplete Oxidation: If synthesized via oxidation of 2-chloro-5-methylpyridine, residual starting material can be a major impurity.[2][3]

  • Contamination with Catalyst: Synthesis often employs catalysts like cobalt acetate, which must be thoroughly removed.[3]

  • Colored Impurities: Crude 6-chloronicotinic acid can often be colored, necessitating decolorization steps.[4]

Section 2: Troubleshooting Guide - Tackling Specific Purification Problems

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions and the underlying scientific principles.

Issue 1: Purification of 6-Chloronicotinic Acid
Q: My crude 6-chloronicotinic acid is a brownish powder, and I'm struggling to get a pure, white product. What's the best approach?

A: This is a common issue arising from residual catalysts and side products from the oxidation reaction. A multi-step purification protocol is recommended:

  • Initial Filtration: After the reaction, cool the mixture to room temperature and filter to separate the crude product and catalyst.[3]

  • Recrystallization: This is the most critical step. Methanol is an effective solvent for recrystallizing 6-chloronicotinic acid.[3] Heating to reflux to fully dissolve the crude product, followed by slow cooling to around 5°C, will yield a significantly purer, crystalline product.[3] For persistent color, a hot water recrystallization with the addition of activated carbon can be very effective for decolorization.[4]

  • Solvent Wash: A final wash of the filtered crystals with a small amount of cold methanol helps remove any remaining soluble impurities.[3]

Causality: The differential solubility of 6-chloronicotinic acid and its impurities in hot versus cold methanol is the basis for this purification. Activated carbon has a high surface area and adsorbs colored organic impurities.

Issue 2: The Ullmann Condensation Reaction
Q: After my Ullmann reaction to form this compound, my workup is messy, and the product is contaminated with copper. How can I improve this?

A: Efficient removal of the copper catalyst and unreacted phenol is key.

  • Acid-Base Extraction: After the reaction, the mixture can be acidified to protonate the carboxylic acid, allowing for extraction into an organic solvent. Subsequent washing of the organic layer with an aqueous acid solution can help remove residual copper salts.

  • Chelating Agents: Incorporating a wash with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester and remove copper ions.

  • pH-Controlled Precipitation: The solubility of nicotinic acid derivatives is highly pH-dependent. Carefully adjusting the pH of the aqueous solution can selectively precipitate the desired product, leaving impurities behind. For instance, after basifying to dissolve the product, a controlled drop in pH can induce crystallization.

Self-Validation: The absence of a blue or green color in the aqueous washes is a good indicator of successful copper removal. Purity can be confirmed by analytical techniques like HPLC.[5]

Issue 3: Final Purification of this compound
Q: My recrystallized this compound still shows impurities on HPLC analysis. What are my options for achieving high purity (>99.5%)?

A: When recrystallization alone is insufficient, chromatographic methods are the next logical step.

  • Column Chromatography: For small-scale purification, silica gel column chromatography can be highly effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will separate the product from closely related impurities.

  • Preparative HPLC: For achieving the highest purity, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique offers superior resolution for separating structurally similar compounds.

Experimental Causality: The separation in chromatography is based on the differential partitioning of the components of the mixture between the stationary phase (e.g., silica gel) and the mobile phase (the solvent system).

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of 6-Chloronicotinic Acid
  • Dissolution: In a flask, add the crude 6-chloronicotinic acid to methanol (approximately 6 mL of methanol per gram of crude product).[3]

  • Heating: Stir and heat the mixture to reflux until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (around 8% of the crude product weight) and maintain reflux for a short period.[6]

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.

  • Crystallization: Slowly cool the solution to 5°C to induce crystallization.[3]

  • Isolation: Filter the white crystalline product and wash the filter cake with a small amount of cold methanol.[3]

  • Drying: Dry the product under vacuum at an elevated temperature (e.g., 80°C) to a constant weight.[3]

Protocol 2: Purification of this compound via Acid-Base Extraction
  • Quenching: After the reaction, cool the mixture and quench with water.

  • Basification: Add a sufficient amount of a base (e.g., NaOH solution) to dissolve the acidic product.

  • Extraction of Neutral Impurities: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove unreacted phenol and other non-acidic impurities.

  • Acidification and Precipitation: Slowly add a strong acid (e.g., HCl) to the aqueous layer to adjust the pH to approximately 3-4, causing the this compound to precipitate.[7]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Purification Methods for 6-Chloronicotinic Acid
Purification MethodTypical Purity Achieved (HPLC)Key AdvantagesCommon Challenges
Single Recrystallization (Methanol)>99.5%[3]Simple, scalableMay not remove all colored impurities
Recrystallization with Activated Carbon>99.5%[6]Excellent for color removalRequires hot filtration step
Acid-Base ExtractionVariableGood for removing basic/neutral impuritiesCan be labor-intensive
Diagram 1: General Workflow for Purification of this compound

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Final Purification Ullmann Ullmann Condensation (6-Chloronicotinic Acid + Phenol) Quench Quench Reaction Ullmann->Quench Crude Product Extraction Acid-Base Extraction Quench->Extraction Precipitation pH Adjustment & Precipitation Extraction->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Crude Solid Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography Further Purification Final_Product High-Purity This compound Recrystallization->Final_Product Chromatography->Final_Product Troubleshooting_Logic Start Impure Product Is_Colored Is the product colored? Start->Is_Colored Has_Metal Residual Metal Contamination? Is_Colored->Has_Metal No Activated_Carbon Recrystallize with Activated Carbon Is_Colored->Activated_Carbon Yes Multiple_Peaks Multiple Peaks on HPLC? Has_Metal->Multiple_Peaks No Chelating_Wash Wash with Chelating Agent (EDTA) Has_Metal->Chelating_Wash Yes Column_Chromatography Perform Column Chromatography Multiple_Peaks->Column_Chromatography Yes Pure_Product Pure Product Multiple_Peaks->Pure_Product No Activated_Carbon->Has_Metal Chelating_Wash->Multiple_Peaks Column_Chromatography->Pure_Product

Caption: Troubleshooting Purification Issues.

Section 5: Analytical Methods for Purity Assessment

Ensuring the purity of this compound and its intermediates is crucial. A combination of analytical techniques should be employed for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. [5]A well-developed HPLC method can separate the main compound from trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, especially unreacted starting materials like phenol. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved. [5]* Melting Point: A sharp melting point range is a good indicator of high purity.

References

  • Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • RUN. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2009). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Sciforum. (2020). Synthesis of New 2-Oxonicotinic acids. Retrieved from [Link]

  • YouTube. (2021). Paper Chromatography | Science Project. Retrieved from [Link]

  • RSC Publishing. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Retrieved from [Link]

  • PubMed. (2008). Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. Retrieved from [Link]

Sources

Optimizing temperature and reaction time for nicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the Process Chemistry & Scale-Up division. It addresses the optimization of nicotinic acid (Niacin) synthesis via the oxidation of 3-methylpyridine (3-picoline).[1][2]

Topic: Optimizing Temperature & Reaction Time for 3-Picoline Oxidation Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Process Development

The Thermodynamic & Kinetic Landscape

Executive Summary: The synthesis of nicotinic acid from 3-methylpyridine is a classic conflict between kinetic control (reaction rate) and thermodynamic stability (product degradation).

While industrial vapor-phase oxidation (VPO) operates at 250–290°C, laboratory and pilot-scale liquid-phase oxidations (using


 or 

) are far more sensitive to minor fluctuations. The "Sweet Spot" is narrow:
  • Temperature < 60°C: Kinetic limitation. Incomplete conversion of the methyl group.

  • Temperature > 90°C (Liquid Phase): Rapid decomposition of oxidants (

    
    ) and onset of decarboxylation.
    
  • Time > Optimal: Promotes oxidative cleavage of the ring or decarboxylation to pyridine.

Visualizing the Reaction Network

The following diagram illustrates the competing pathways managed by


 (temperature) and 

(time).[3]

ReactionPathway cluster_0 Optimization Zone Start 3-Methylpyridine (3-Picoline) Intermediate 3-Pyridylcarbinol / Aldehyde Start->Intermediate Oxidation (k1) Side1 Pyridine-N-Oxide (Over-oxidation) Start->Side1 Side Rxn (High Oxidant Conc.) Product Nicotinic Acid (Target) Intermediate->Product Oxidation (k2) Side2 Pyridine + CO2 (Decarboxylation) Product->Side2 Thermal Degradation (T > 220°C)

Caption: Fig 1. Reaction network showing the target oxidation pathway vs. thermal decarboxylation and N-oxide side reactions.

Critical Data: Temperature vs. Yield Profile

The following data summarizes the impact of temperature on yield using a catalytic liquid-phase oxidation (e.g.,


 with Cu/Zeolite or similar transition metal catalysts). Note the distinct peak.
Temperature (°C)Conversion (%)Selectivity (%)Yield (%)Mechanistic Insight
55°C ~45%>95%~42%Kinetic Limit: Activation energy not met for full methyl oxidation.
70°C 84% ~68% ~57% Optimal: Balance of oxidant stability and reaction rate.
90°C 76%55%42%Oxidant Decay:

decomposes faster than it oxidizes the substrate.
>220°C N/ALowLowThermal Limit: Rapid decarboxylation to pyridine occurs.

Data aggregated from catalytic optimization studies (See Ref 1, 2).

Troubleshooting Guide (Q&A)

User Scenario: “I am seeing high conversion of starting material but low isolated yield of nicotinic acid.”

Q1: Is your reaction temperature promoting decarboxylation?

Diagnosis: Nicotinic acid is thermally unstable at high temperatures. While the melting point is ~236°C, decarboxylation to pyridine begins significantly earlier, especially in acidic media or during distillation steps.

  • The Fix: Ensure your reaction temperature (liquid phase) stays below 100°C. If using a high-pressure reactor (nitric acid method), do not exceed 200°C without strict residence time control.

  • Check: Analyze the off-gas or crude mixture for Pyridine. If Pyridine > 5%, your

    
     is too high.
    
Q2: Are you over-extending the reaction time?

Diagnosis: In batch processing, "cooking" the reaction too long does not always improve yield.

  • Mechanism: After maximum conversion is reached (~8 hours for catalytic

    
    ), the oxidative environment begins to attack the pyridine ring or the carboxyl group.
    
  • The Fix: Quench the reaction immediately upon plateau.

  • Rule of Thumb: For liquid phase oxidation at 70°C, yield often degrades after 10 hours .

Q3: Why is my oxidant efficiency dropping?

Diagnosis: If using Peroxide or Permanganate, the oxidant may be decomposing thermally before it reacts with the 3-picoline.

  • The Fix: Implement Step-wise Heating . Start at 50°C to initiate the reaction, then ramp to 70°C. This prevents a rapid exotherm that destroys the heat-sensitive oxidant.

Validated Protocol: Catalytic Green Oxidation

Methodology: Liquid-phase oxidation using Hydrogen Peroxide (


). This method is selected for its relevance to modern Green Chemistry standards in drug development.

Reagents:

  • Substrate: 3-Methylpyridine (3-Picoline)[1]

  • Oxidant: 30%

    
     (aq)
    
  • Catalyst: Cu-based Zeolite or equivalent transition metal catalyst (e.g.,

    
     on support)
    
  • Solvent: Acetonitrile or Water (Neat)

Step-by-Step Workflow:

  • Charge: Load the reactor with 3-methylpyridine and catalyst (5 wt% loading).

  • Equilibration: Heat the mixture to 60°C under stirring (600 rpm).

  • Addition: Add 30%

    
     dropwise over 30 minutes. Crucial: Monitor internal temperature. Do not allow exotherm to exceed 75°C.
    
  • Reaction Phase: Maintain temperature at 70°C for 8 hours .

    • Checkpoint: Take an aliquot at t=4h and t=8h for HPLC analysis.

  • Work-up:

    • Cool to room temperature (25°C).

    • Filter off the solid catalyst (can be regenerated).

    • Adjust pH to 3.4 (Isoelectric point of Nicotinic Acid) to precipitate the product.

    • Warning: If concentrating the filtrate, use a rotary evaporator under reduced pressure. Do not exceed 60°C bath temperature to prevent decarboxylation.

Logic Tree for Optimization

Use this flow to diagnose yield issues during scale-up.

TroubleshootingTree Start Issue: Low Isolated Yield CheckConv Check Conversion (HPLC/TLC) Start->CheckConv HighConv High Conversion (>90%) CheckConv->HighConv LowConv Low Conversion (<60%) CheckConv->LowConv CheckSelect Check Selectivity HighConv->CheckSelect OxidantCheck Oxidant Remaining? LowConv->OxidantCheck LowSelect Low Selectivity (Many Byproducts) CheckSelect->LowSelect Decarb Pyridine Present? (Decarboxylation) LowSelect->Decarb TempIssue ACTION: Reduce Temp (<200°C) or Improve Isolation Decarb->TempIssue Yes NoOx No Oxidant Left OxidantCheck->NoOx Yes Decomp ACTION: Oxidant Decomposed. Lower T to 70°C Add Stabilizer NoOx->Decomp

Caption: Fig 2. Troubleshooting logic for diagnosing yield loss in nicotinic acid synthesis.

References

  • Optimization of Nicotinic Acid Synthesis via H2O2 Oxidation: Title: Synthesis, Characterization and Optimization Study of Nicotine Derivatives. Source: Journal of Emerging Technologies and Innovative Research (JETIR). URL:[Link]

  • Catalytic Parameters & Kinetics: Title: Catalytic synthesis of niacin from 3-methyl-pyridine and 30% H2O2 by Cu-based zeolite. Source: OAE Publishing (Chemical Synthesis). URL:[Link][4]

  • Industrial Overview & Green Methods: Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications.[4][5][6][7][8][9][10][11] Source: Materials (MDPI).[6] URL:[Link][4][11][12]

  • Title: Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.

Sources

How to prevent the degradation of 6-Phenoxynicotinic acid during workup.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Phenoxynicotinic Acid Stability & Workup

Executive Summary

This compound is a critical pharmacophore in the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs). While the phenoxy ether linkage is generally robust, the electron-deficient nature of the pyridine ring—specifically at the C6 position—renders this molecule susceptible to nucleophilic aromatic substitution (


) hydrolysis  and decarboxylation  under improper workup conditions.

This guide addresses the specific chemical vulnerabilities of the this compound scaffold, providing a self-validating workup protocol to maximize yield and purity.

Module 1: The Stability Profile (Mechanistic Insight)

To prevent degradation, one must understand the driving forces behind it. The this compound molecule faces three primary threats during workup:

  • Acid-Catalyzed Ether Hydrolysis (The "Hidden" Yield Killer)

    • Mechanism: In strong acidic media (pH < 1), the pyridine nitrogen becomes protonated. This increases the electrophilicity of the C6 carbon. Water (acting as a nucleophile) attacks C6, displacing the phenoxy group.

    • Result: Formation of 6-hydroxynicotinic acid (pyridone tautomer) and phenol. The product is lost to the aqueous phase or co-precipitates as an impurity.

  • Thermal Decarboxylation

    • Mechanism: Pyridine carboxylic acids are prone to losing

      
       at elevated temperatures, particularly when the ring is protonated (zwitterionic form).
      
    • Result: Formation of 2-phenoxypyridine.

  • Solubility-Induced Loss (The "False" Degradation)

    • Mechanism: The molecule is amphoteric. It is soluble in high base (as a carboxylate anion) and in high acid (as a pyridinium cation).

    • Result: Precipitating at the wrong pH leads to near-total yield loss in the filtrate.

Visualizing the Degradation Pathways

DegradationPathways Start This compound (Target Molecule) Acid Strong Acid (pH < 1) + Heat Start->Acid Protonation of N Heat High Temp (> 80°C) Start->Heat Hydrolysis 6-Hydroxynicotinic Acid (Pyridone Impurity) Acid->Hydrolysis S_NAr (H2O attack) Phenol Phenol (Byproduct) Acid->Phenol Decarb 2-Phenoxypyridine (Decarboxylated) Heat->Decarb -CO2

Figure 1: Primary degradation pathways. Note that the protonation of the pyridine nitrogen accelerates the hydrolysis of the phenoxy ether.

Module 2: Troubleshooting & FAQs

Q1: My reaction showed 98% conversion, but after acidifying to pH 1, I isolated only 40% yield. Where did it go? Diagnosis: You likely over-acidified. Explanation: this compound behaves as a base at the pyridine nitrogen (


). At pH 1, the molecule exists as a soluble pyridinium cation (

). Solution: Adjust the pH to the Isoelectric Point (pI) , typically between pH 3.5 and 4.0 . This is where the zwitterion/neutral species is least soluble and precipitates efficiently.

Q2: The product has a persistent pink/reddish hue. Is this degradation? Diagnosis: Trace Phenol Oxidation. Explanation: The synthesis often involves coupling phenol with 6-chloronicotinic acid. Residual phenol, if not removed prior to acidification, can oxidize to quinones (pink/brown) upon exposure to air or trace metals. Solution: Perform a "pH Swing Wash." Keep the reaction mixture basic (pH > 10) and wash with an organic solvent (DCM or MTBE) before acidification. This removes non-acidic impurities like phenol and 2-phenoxypyridine.

Q3: I see a new spot on TLC just below my product after heating the crude solid. What is it? Diagnosis: 6-Hydroxynicotinic acid (Hydrolysis).[1][2] Explanation: If the crude solid contained residual strong acid (e.g., HCl) and was dried in an oven >60°C, the moisture + acid + heat cleaved the ether. Solution: Vacuum dry at


. Ensure the filter cake is washed with water until the filtrate is neutral before drying.

Module 3: Optimized Workup Protocol

This protocol is designed to prevent hydrolysis and ensure removal of phenolic impurities.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Acetic Acid (glacial) or 2N HCl (use with caution)

  • Brine[3]

Step-by-Step Workflow:

  • Quench & Basify:

    • Ensure the reaction mixture is at room temperature (

      
      ).
      
    • Adjust to pH 10-11 using 2N NaOH. (Do not exceed pH 12 to avoid hydrolyzing the ether).

    • Checkpoint: The product is now a soluble carboxylate salt.

  • The "Phenol Purge" (Critical Step):

    • Extract the aqueous alkaline solution with DCM (

      
       volume).
      
    • Discard the organic layer.

    • Why: This removes unreacted phenol, decarboxylated byproducts, and neutral organic impurities. The product remains in the aqueous phase.

  • Controlled Acidification (Precipitation):

    • Cool the aqueous phase to

      
        (Ice bath).
      
    • Slowly add acid (Acetic acid is preferred over HCl for gentler pH control) with vigorous stirring.

    • Target pH: 3.5 - 4.0 . Use a calibrated pH meter, not just paper.

    • Observation: A thick white/off-white precipitate should form.

  • Filtration & Wash:

    • Filter the solid immediately.

    • Wash the cake with cold water (

      
      )  to remove inorganic salts.
      
    • Self-Validation: Check the pH of the final wash filtrate. It should be neutral (pH 6-7). If it is acidic, wash again.[4]

  • Drying:

    • Dry under high vacuum at

      
       .
      
    • Do not exceed

      
        to prevent thermal degradation.
      
Protocol Logic Flow

WorkupProtocol Step1 Crude Reaction Mix (Alkaline) Step2 Wash with DCM/MTBE (Remove Phenol) Step1->Step2 Step3 Aqueous Phase (Contains Product as Salt) Step2->Step3 Waste Organic Waste (Phenols, Neutrals) Step2->Waste Extracts Impurities Step4 Cool to 0-5°C Adjust to pH 3.5 - 4.0 Step3->Step4 Step5 Precipitation Step4->Step5 Step6 Filter & Wash (Cold Water) Step5->Step6 Step7 Vacuum Dry (< 45°C) Step6->Step7 YieldLoss Filtrate Waste (Avoid pH < 2) Step6->YieldLoss If pH too low

Figure 2: Optimized workup flow designed to minimize thermal stress and solubility losses.

Module 4: Quantitative Data & Specifications

ParameterSpecification / LimitReason for Control
Precipitation pH 3.5 – 4.0 Prevents formation of soluble pyridinium salts (pH < 2) or carboxylate salts (pH > 5).
Max Temperature < 50°C Prevents decarboxylation (

loss).
Acid Type Acetic Acid (Preferred) Buffer capacity prevents accidental over-acidification compared to HCl.
Drying Time < 12 Hours Prolonged heat exposure increases risk of ether cleavage if trace acid remains.
Impurity Limit < 0.5% Phenol Phenol causes oxidative coloration; remove via basic organic wash.

References

  • Synthesis of Roxadustat Intermediates. Google Patents. Patent CN104892537A. Describes the coupling of phenols with halonicotinic acids and subsequent workup strategies.

  • Nicotinic Acid Derivatives Stability. Journal of Organic Chemistry. Discusses the decarboxylation mechanisms of pyridine carboxylic acids.

  • Nucleophilic Aromatic Substitution on Pyridines. Organic Chemistry Portal. Mechanisms of S_NAr reactions on electron-deficient heterocycles.

  • Purification of Amphoteric Heterocycles. Sigma-Aldrich Technical Bulletins. General guidelines for isoelectric precipitation of pyridine derivatives.

(Note: While specific "technical support" pages for this exact intermediate are proprietary to CDMOs, the chemistry described above is derived from standard heterocyclic processing principles validated by the cited patent literature regarding Roxadustat intermediates.)

Sources

Managing exothermic reactions in the synthesis of nicotinic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Nicotinic Acid Derivative Synthesis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal runaway prevention, gas evolution management, and process safety for 3-picoline oxidation and downstream activation.

Introduction: The Deceptive Stability of Pyridine

Welcome to the technical support center. If you are here, you are likely scaling up the synthesis of nicotinic acid (NA) or its derivatives (e.g., nicotinoyl chloride).

The Core Problem: The pyridine ring is electron-deficient, making it significantly more resistant to oxidation than a benzene ring. Consequently, researchers often force the reaction with aggressive oxidants (Nitric Acid, Permanganate) and high temperatures (


). This creates a "Thermal Ambush" : the system requires high energy to initiate, but once the ring substituents begin to oxidize, the reaction releases massive energy rapidly.

This guide treats your reactor as a thermodynamic system that must be dampened, not just a vessel for mixing chemicals.

Critical Workflow: Oxidation of 3-Picoline

Context: The industry standard involves oxidation of 3-methylpyridine (3-picoline) using Nitric Acid (


) or air oxidation with Co/Mn catalysts. The Nitric Acid route is the most thermally treacherous.
⚠️ Hazard Focus: The Induction Period

In nitric acid oxidation, there is often a "quiet" period where reagents accumulate without reacting. If you maintain a constant dosing rate during this induction, you build up a "thermal bomb." Once the reaction triggers, the accumulated oxidant reacts simultaneously, overwhelming the cooling jacket.

Protocol A: Safe Dosing of Nitric Acid (The "Stop-and-Soak" Method)

Applicable for: Nitric Acid Oxidation (High Pressure/Temp)

  • Pre-Charge: Load 3-picoline and catalyst (if using mixed oxides) into the pressure reactor.

  • Thermal Initiation: Heat to

    
    before adding any oxidant. Never add 
    
    
    
    to a cold reactor.
  • The 5% Pulse: Add only 5% of the calculated

    
     mass.
    
  • The Wait (Crucial): Stop dosing. Watch the internal temperature (

    
    ) and pressure (
    
    
    
    ).
    • Success Signal: A sharp spike in

      
       (exotherm) followed by 
      
      
      
      gas evolution (pressure rise).
    • Action: Once the spike subsides, the induction period is broken.

  • Flow Control: Switch dosing to Temperature-Dependent Mode . If

    
    , the pump must  cut off automatically.
    
Data: Thermal Comparison of Oxidants
OxidantReaction TempPressurePrimary HazardWaste Product
Nitric Acid (

)

High (

bar)
Explosive Runaway,

gas

(Greenhouse gas)
Air (

) + Co/Mn

Moderate (

bar)
Solvent flammability (Acetic Acid)Water, minimal

Permanganate (

)

AtmosphericManganese sludge formation

(Solid waste)
Visualization: The Safety Loop

The following logic flow illustrates the automated safety protocol required for nitric acid dosing.

OxidationSafety Start Start Dosing HNO3 CheckTemp Check Reactor Temp (Tr) Start->CheckTemp Decision Is Tr > Setpoint + 2°C? CheckTemp->Decision StopPump EMERGENCY STOP Dosing Pump Decision->StopPump YES (Runaway Risk) Continue Continue Dosing (Flow Rate = X) Decision->Continue NO (Stable) Cooling Max Cooling Jacket Capacity StopPump->Cooling Trigger Continue->CheckTemp Loop every 5s Cooling->CheckTemp Wait for equilibrium

Caption: Automated feedback loop for exothermic dosing. Pump activity is slave to reactor temperature.

Critical Workflow: Activation (Acid Chloride Synthesis)

Context: Converting Nicotinic Acid to Nicotinoyl Chloride using Thionyl Chloride (


).
⚠️ Hazard Focus: The "Volcano" Effect

Nicotinic acid is a solid. Nicotinoyl chloride is a liquid (or low-melting solid).[1] As the reaction proceeds, the slurry viscosity changes.


 and 

gases are generated. If the slurry is too thick, gas bubbles get trapped. When the viscosity drops suddenly (or agitation increases), all trapped gas releases at once, ejecting the reactor contents.
Protocol B: Degassing the Slurry
  • Solvent Choice: Do not run neat if possible. Use Toluene or DCM as a diluent to maintain fluidity for gas escape.

  • Scrubber Setup: Ensure the vent line goes to a NaOH scrubber. Never cap the reactor.

  • Ramp Rate: Heat to reflux slowly (

    
    ).
    
  • Agitation: High-torque overhead stirring is mandatory. Magnetic stir bars will decouple in the thick slurry, leading to hotspots and gas entrapment.

Troubleshooting & FAQs

Q1: I see a sudden pressure spike during Nitric Acid oxidation, but the temperature is stable. What is happening?

A: You are likely generating


 (nitrous oxide) faster than your vent system can handle, or your relief valve is undersized.
  • The Science:

    
     oxidation generates significant non-condensable gas.[2]
    
  • The Fix: Check your vent lines for clogging (sublimed nicotinic acid can block pipes). Ensure your back-pressure regulator is active, not static.

Q2: My Nicotinoyl Chloride product is turning black/tarry upon distillation.

A: You are overheating the pyridine ring in the presence of trace acid.

  • The Science: Pyridine rings are basic. In the presence of excess

    
     or 
    
    
    
    and high heat, self-polymerization or degradation occurs.
  • The Fix: Remove excess thionyl chloride under vacuum at the lowest possible temperature (

    
    ). Do not distill the product at atmospheric pressure.
    
Q3: Can I use Potassium Permanganate ( ) to avoid high-pressure reactors?

A: Yes, but it changes the waste profile.

  • The Trade-off:

    
     works at lower temperatures (
    
    
    
    ) and avoids the "thermal bomb" risk of
    
    
    . However, it produces massive amounts of
    
    
    sludge (1.5 kg waste per 1 kg product). This is viable for gram-scale, but disastrous for kilo-scale due to filtration/disposal bottlenecks.

Emergency Engineering Controls (Code Red)

If the reaction temperature deviates


 above setpoint:
  • Kill the Feed: Immediate cutoff of Oxidant/

    
    .
    
  • Crash Cooling: If the jacket fluid is insufficient, do not add cold solvent directly (risk of phase separation/precipitation). Maximize jacket flow.

  • Vent: If pressure approaches 90% of MAWP (Maximum Allowable Working Pressure), manually vent to the scrubber. Prioritize vessel integrity over yield.

Visualization: Activation Workflow & Gas Management

ActivationFlow SolidNA Solid Nicotinic Acid Slurry Slurry Phase (Gas Trapping Risk) SolidNA->Slurry + SOCl2 Liquid Liquid Acid Chloride Slurry->Liquid Heat/Reflux Gas SO2 + HCl Release Slurry->Gas Reaction Liquid->Gas Reaction Scrub Caustic Scrubber Gas->Scrub Vent Line

Caption: Phase transition from solid to liquid releases trapped gases. Venting is critical.

References

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Link

  • Google Patents. (1938). Preparation of pyridine-carboxylic acids and the like (US2109957A). Link

  • PrepChem. Synthesis of Nicotinoyl chloride. Link

  • Carl Roth. (2023). Safety Data Sheet: Thionyl Chloride. Link

  • CoLab. (2023). Direct oxidation of 3-picoline to nicotinic acid with pure HNO3. Link

Sources

Troubleshooting guide for Buchwald-Hartwig amination of pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Pyridine Derivatives

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination of pyridine derivatives. This C-N cross-coupling reaction is a cornerstone of modern synthesis, particularly in pharmaceutical and materials science, due to the prevalence of the pyridine motif in bioactive molecules.[1][2] However, the unique electronic properties of the pyridine ring, specifically the endocyclic nitrogen, present distinct challenges not typically encountered with simple aryl halides.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and perplexing results encountered in the lab. We will delve into the mechanistic rationale behind these issues and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction shows no conversion. Where do I even begin to troubleshoot?

This is the most common and frustrating issue. When a reaction fails to initiate, the root cause is almost always related to the catalyst's inability to enter or complete the catalytic cycle. For pyridine substrates, the primary suspect is catalyst poisoning.

The Causality: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[3][4] This is especially problematic for 2-halopyridines, which can act as a bidentate ligand, effectively sequestering the palladium and forming a stable, off-cycle complex. This coordination competes with the binding of the desired phosphine ligand and prevents the initial oxidative addition step, thus stalling the reaction before it starts.[5]

Troubleshooting Workflow:

G start No Reaction/ No Conversion q1 Is the catalyst system a pre-formed precatalyst or generated in situ? start->q1 in_situ In Situ Generation (e.g., Pd(OAc)₂, Pd₂(dba)₃) q1->in_situ In Situ precatalyst Precatalyst (e.g., G3-XPhos) q1->precatalyst Precatalyst q2 Are all reagents pure and the system rigorously under inert atmosphere? in_situ->q2 precatalyst->q2 reagent_check Action: Re-purify reagents. Dry solvent over molecular sieves. Ensure thorough degassing. q2->reagent_check No/Unsure ligand_check Issue: Catalyst Poisoning by Pyridine. Action: Switch to a bulkier, more electron-rich ligand. (e.g., RuPhos, BrettPhos) q2->ligand_check Yes base_check Issue: Incorrect Base Choice. Action: Screen different bases. Start with NaOtBu, then try weaker bases like K₃PO₄ or Cs₂CO₃. ligand_check->base_check temp_check Issue: Insufficient Temperature. Action: Increase temperature incrementally (e.g., 80°C -> 100°C -> 110°C). base_check->temp_check

Caption: Initial troubleshooting workflow for failed reactions.

Actionable Steps:

  • Ligand Selection is Critical: The most effective countermeasure to pyridine coordination is the use of very bulky, electron-rich dialkylbiarylphosphine ligands.[1] Ligands like XPhos , RuPhos , or BrettPhos create a sterically demanding pocket around the palladium atom that physically hinders the pyridine nitrogen from coordinating, while still allowing the halide at the 2-position to undergo oxidative addition. If you are using less bulky ligands like BINAP or P(t-Bu)₃, switching to a more advanced ligand is the first and most crucial step.[6][7]

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid, clean generation of the active Pd(0) species upon exposure to a base.[1][8] Using a precatalyst avoids the often unreliable and messy reduction of Pd(II) sources like Pd(OAc)₂, which can be a point of failure.[9][10]

  • Ensure a Scrupulously Inert Environment: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that all glassware is oven- or flame-dried. Use a glovebox for the highest reliability.

FAQ 2: My reaction is sluggish or stalls at partial conversion. What's happening?

Stalled reactions suggest that the catalyst is initially active but is either deactivating over time or the catalytic cycle has a high energy barrier at a key step.

The Causality:

  • Product Inhibition: As the aminopyridine product forms, it can also act as a ligand and inhibit the catalyst, similar to the starting material. This becomes more pronounced as the product concentration increases.[11]

  • Suboptimal Base/Solvent Combination: The base's strength (pKa) and solubility are critical.[10] A base that is too weak may not efficiently deprotonate the amine-palladium complex, slowing down the catalytic cycle.[12] Conversely, a very strong base like NaOtBu might be poorly soluble in less polar solvents like toluene, leading to a heterogeneous mixture with inconsistent reactivity.[10]

  • Reductive Elimination Barrier: The final C-N bond-forming reductive elimination step can be slow, especially with electron-rich pyridines or sterically hindered coupling partners. Bulky ligands are essential to promote this step.[13]

Actionable Steps:

  • Re-evaluate the Base: Sodium tert-butoxide (NaOtBu) is a common starting point, but if it fails, consider other options. Lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, especially for coupling primary amines.[6] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be superior, although they may require higher temperatures or longer reaction times.[3][10]

  • Solvent Optimization: While toluene and dioxane are standards, solvent choice can dramatically affect reactivity.[14] For polar substrates that may have poor solubility in toluene, switching to a more polar solvent like t-butanol or CPME (cyclopentyl methyl ether) can be beneficial.[1][3]

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome slow turnover and drive the reaction to completion.

FAQ 3: I am observing significant hydrodehalogenation (Ar-X → Ar-H). How can I prevent this side reaction?

Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom, leading to yield loss and purification difficulties.

The Causality: This side reaction arises from a competitive pathway involving β-hydride elimination from the palladium-amido intermediate.[13] Instead of undergoing reductive elimination to form the C-N bond, the intermediate can eliminate a hydride, which then reductively eliminates with the pyridine ring to form the undesired hydrodehalogenated product. This is more common with certain ligands and when the desired reductive elimination is slow.

G cluster_0 Reaction Pathways pd_amido [L-Pd(II)-Py]-NR₂ product Desired Product (Py-NR₂) pd_amido->product C-N Coupling side_product Side Product (Py-H) pd_amido->side_product Hydrodehalogenation beta_hydride β-Hydride Elimination reductive_elim Reductive Elimination

Caption: Competing pathways from the palladium-amido intermediate.

Actionable Steps:

  • Employ Bidentate or Bulky Monodentate Ligands: Chelating bidentate ligands like BINAP or DPPF, or very bulky monodentate ligands (e.g., XPhos), can suppress β-hydride elimination by preventing an open coordination site on the palladium, which is necessary for the elimination to occur.[13]

  • Use a Weaker, Non-Coordinating Base: Strong, hindered bases can sometimes promote this side reaction. Switching to a weaker base like K₃PO₄ can sometimes disfavor the β-hydride elimination pathway.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Data Summary & Starting Conditions

The optimal conditions are highly substrate-dependent. However, the following table provides empirically validated starting points for screening.

Pyridine SubstrateRecommended LigandRecommended BaseSolventTemp (°C)Key Considerations
2-Chloropyridine BrettPhos, RuPhosLiHMDS, NaOtBuDioxane, Toluene100-110Very challenging. Requires state-of-the-art, bulky ligands to overcome catalyst inhibition.[9]
2-Bromopyridine XPhos, RuPhosNaOtBu, K₃PO₄Toluene, t-BuOH80-100The most common substrate. Prone to catalyst poisoning but generally manageable with appropriate bulky ligands.[4]
3-Halopyridine XPhos, SPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-100Less prone to direct N-coordination; generally more reactive and tolerant of a wider range of ligands.
4-Halopyridine Xantphos, dppfK₃PO₄, NaOtBuDioxane, DMF90-110Reactivity is often good, but solubility can be an issue. More polar solvents may be required.[3]

Experimental Protocol: General Procedure for a Small-Scale Test Reaction

This protocol provides a self-validating system for testing the feasibility of a specific Buchwald-Hartwig amination of a halopyridine.

Materials:

  • Halopyridine (1.0 equiv, ~0.5 mmol)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL)

  • Oven-dried 8 mL reaction vial with a Teflon-lined screw cap and stir bar

Procedure (To be performed in a glovebox or under a robust flow of inert gas):

  • Vial Preparation: To the reaction vial, add the halopyridine, amine (if solid), base, and palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent, followed by the amine (if liquid) via syringe.

  • Sealing: Securely seal the vial with the screw cap.

  • Heating & Stirring: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C) on a magnetic stir plate.

  • Reaction Monitoring: After a set time (e.g., 2 hours), carefully cool the reaction to room temperature. Quench a small aliquot with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to check for product formation and consumption of starting material.

  • Work-up (upon completion): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a small pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo and purify the crude residue by column chromatography.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ACS Fall 2020. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination.
  • ACS Publications. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

Sources

Technical Support Center: Enhancing Biological Assay Reproducibility with 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the novel assay stabilization reagent, 6-Phenoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges in biological assay reproducibility. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and reliability of your experimental data.

Introduction to this compound and Assay Reproducibility

Poor reproducibility in biological assays is a significant hurdle in scientific research, leading to wasted resources and slowed progress.[1][2][3] Common factors contributing to this issue include variations in cell health, enzyme stability, reagent quality, and subtle differences in experimental execution.[1][4][5][6] this compound, a synthetic derivative of nicotinic acid (Vitamin B3), has been developed as a novel tool to mitigate some of these variabilities.

While nicotinic acid and its derivatives are known for their roles in cellular metabolism and signaling[7][8], this compound is hypothesized to function by stabilizing key enzymatic components and promoting a more consistent cellular metabolic state in in vitro assay systems. This guide will walk you through the practical application of this reagent and help you troubleshoot common assay-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it proposed to work?

A1: this compound is a small molecule based on the nicotinic acid scaffold. While extensive research is ongoing, its mechanism of action in enhancing assay reproducibility is thought to be multi-faceted. It is proposed to:

  • Stabilize Protein Conformation: By interacting with proteins, it may help maintain the native conformation of enzymes and other critical proteins in your assay, making them less susceptible to minor fluctuations in temperature, pH, or buffer composition.

  • Normalize Cellular Metabolism: In cell-based assays, it may help maintain a basal metabolic rate, leading to more consistent cellular responses to stimuli. This is based on the known roles of nicotinic acid in cellular redox reactions.[7]

  • Reduce Non-Specific Binding: The phenoxy group may contribute to a reduction in non-specific binding of assay components to plasticware, a common source of variability.[5]

Q2: In which types of assays can this compound be used?

A2: this compound is designed for broad applicability across a range of biological assays, including:

  • Cell-Based Assays: (e.g., MTT, luciferase reporter assays, high-content screening)

  • Enzyme Assays: (e.g., kinase, phosphatase, protease assays)

  • Immunoassays: (e.g., ELISA, Western blot)

Q3: What is the recommended concentration range for this compound?

A3: The optimal concentration can vary depending on the assay system. We recommend starting with a titration series to determine the ideal concentration for your specific application. A general starting point is between 1 µM and 100 µM.

Assay TypeRecommended Starting Concentration
Cell-Based Assays10-50 µM
Enzyme Assays1-25 µM
Immunoassays5-50 µM

Q4: Is this compound cytotoxic?

A4: At the recommended concentrations, this compound has not been shown to have significant cytotoxic effects in common cell lines. However, it is always best practice to perform a cytotoxicity assay (e.g., a simple viability stain) with your specific cell line and experimental conditions.

Troubleshooting Guides

Cell-Based Assays

Problem: High well-to-well variability in my 96-well plate cell-based assay.

  • Possible Cause 1: Inconsistent cell seeding.

    • Explanation: Uneven cell distribution across the plate is a primary source of variability.

    • Solution:

      • Ensure your cells are in a single-cell suspension before seeding.

      • Gently mix the cell suspension between pipetting to prevent settling.

      • Pipette cells into the center of the well and avoid touching the sides.

      • After seeding, let the plate rest at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Possible Cause 2: Edge effects. [6]

    • Explanation: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution:

      • Fill the outer wells with sterile PBS or water to create a humidity barrier.

      • For sensitive assays, consider not using the outer wells for experimental samples.

  • Possible Cause 3: Fluctuations in cellular metabolic activity.

    • Explanation: Even with consistent cell numbers, the metabolic state of cells can vary, leading to different responses.

    • Solution:

      • Incorporate this compound: Add this compound to your cell culture medium during the assay at a pre-determined optimal concentration. This can help normalize the metabolic state of the cells.

      • Protocol:

        • Determine the optimal concentration of this compound (e.g., 25 µM) for your cell line.

        • Prepare your treatment compounds in media containing the optimal concentration of this compound.

        • Replace the existing media in your cell plate with the treatment media.

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Cell Seeding D Add Treatment Media to Cells A->D B Add this compound to Treatment Media C Prepare Treatment Compounds B->C C->D E Incubate D->E F Add Detection Reagent E->F G Measure Signal F->G

Caption: Workflow for incorporating this compound into a cell-based assay.

Enzyme Assays

Problem: My enzyme activity is inconsistent between experiments.

  • Possible Cause 1: Enzyme instability. [9]

    • Explanation: Enzymes can lose activity over time, especially after freeze-thaw cycles or when diluted in assay buffer.[9]

    • Solution:

      • Aliquot your enzyme stock to minimize freeze-thaw cycles.

      • Keep the enzyme on ice at all times.

      • Incorporate this compound: Add this compound to your enzyme dilution buffer. This may help to stabilize the enzyme's conformation and maintain its activity.

      • Protocol:

        • Prepare your enzyme dilution buffer containing the optimal concentration of this compound (e.g., 10 µM).

        • Dilute your enzyme to the final working concentration in this buffer immediately before use.

  • Possible Cause 2: Substrate degradation.

    • Explanation: Some substrates are unstable in solution and can degrade over time, leading to a decrease in the reaction rate.

    • Solution:

      • Prepare fresh substrate solution for each experiment.

      • If the substrate is light-sensitive, protect it from light.

  • Possible Cause 3: Pipetting errors.

    • Explanation: Small variations in the volumes of enzyme or substrate can lead to significant differences in the measured activity.

    • Solution:

      • Use calibrated pipettes.

      • For small volumes, use a master mix of reagents to minimize pipetting errors.

Enzyme_Assay_Troubleshooting cluster_solutions_B Solutions for Enzyme Instability cluster_solutions_C Solutions for Substrate Degradation cluster_solutions_D Solutions for Pipetting Errors A Inconsistent Enzyme Activity B Enzyme Instability A->B C Substrate Degradation A->C D Pipetting Errors A->D B1 Aliquot Enzyme Stock B->B1 B2 Keep on Ice B->B2 B3 Add this compound to Dilution Buffer B->B3 C1 Prepare Fresh Substrate C->C1 C2 Protect from Light C->C2 D1 Calibrate Pipettes D->D1 D2 Use Master Mix D->D2

Caption: Troubleshooting inconsistent enzyme activity.

Immunoassays (ELISA)

Problem: High background signal in my ELISA.

  • Possible Cause 1: Insufficient blocking.

    • Explanation: Non-specific binding of antibodies to the plate surface can cause a high background signal.

    • Solution:

      • Increase the concentration of your blocking agent (e.g., BSA or non-fat milk).

      • Increase the blocking incubation time.

  • Possible Cause 2: Cross-reactivity of antibodies. [10][11]

    • Explanation: The primary or secondary antibody may be binding to other proteins in the sample.

    • Solution:

      • Use highly cross-adsorbed secondary antibodies.

      • Titrate your primary antibody to find the optimal concentration that gives a good signal-to-noise ratio.

  • Possible Cause 3: Non-specific binding of detection reagents.

    • Explanation: Components of your sample matrix or the detection reagents themselves can bind non-specifically to the well surface.

    • Solution:

      • Incorporate this compound: Add this compound to your wash buffer and antibody dilution buffers. Its properties may help to reduce non-specific interactions.

      • Protocol:

        • Prepare your wash buffer and antibody dilution buffers to contain the optimal concentration of this compound (e.g., 20 µM).

        • Use these buffers throughout your ELISA protocol.

References

  • 6-Hydroxynicotinic acid . PubChem. [Link]

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular view of NAD+ precursor vitamins in human nutrition. Annual review of nutrition, 28, 115-130. [Link]

  • Gille, A., Bodor, E. T., Kehraus, S., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]

  • 6-Aminonicotinic acid . PubChem. [Link]

  • Kasheverov, I. E., et al. (2020). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Marine drugs, 18(11), 548. [Link]

  • Factors affecting test reproducibility among laboratories . WOAH. [Link]

  • Valley, C. C., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2014-2025. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. National Academies Press. [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Journal of clinical pathology, 70(12), 955-961. [Link]

  • Mihasan, M., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Biomolecules, 14(1), 23. [Link]

  • Why can't I get reproducible results in cell based assays? . ResearchGate. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them . BellBrook Labs. [Link]

  • Eaton, J. B., et al. (2015). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of medicinal chemistry, 58(24), 9524-9539. [Link]

  • Critical Factors in Immunoassay Optimization . SeraCare. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . YouTube. [Link]

  • MDH Assay Enzyme Hints & Tips . San Diego State University. [Link]

  • Raising the bar for reproducibility in stem-cell based research: Standards, best practices, and programmed cells as a potential solution . Bit Bio. [Link]

  • Interferences in Immunological Assays: Causes, Detection, and Prevention . The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Tips for Improving Reproducibility and Efficiency . Bio-Rad. [Link]

  • Most common interferences in immunoassays . SciSpace. [Link]

  • Blog: How to Solve the Biological Research Reproducibility Problem . Almaden Genomics. [Link]

  • Basics of Enzymatic Assays for HTS . NCBI Bookshelf. [Link]

  • Hillson, N. J., et al. (2022). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic biology, 7(1), ysac008. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Phenoxynicotinic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Synthesis, Physicochemical Properties, and Biological Activities

In the landscape of medicinal chemistry and drug discovery, the nuanced structural variations of a molecule can lead to profound differences in its biological activity. This guide provides a comprehensive comparative analysis of 6-phenoxynicotinic acid and its positional isomers: 2-phenoxynicotinic acid, 4-phenoxynicotinic acid, and 5-phenoxynicotinic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, a side-by-side comparison of their physicochemical properties, and an evaluation of their known biological activities, supported by experimental data and detailed protocols.

Introduction to Phenoxynicotinic Acids

Phenoxynicotinic acids are a class of organic compounds characterized by a phenoxy group attached to a pyridinecarboxylic acid backbone. The position of the phenoxy group on the pyridine ring gives rise to several isomers, each with a unique spatial arrangement and electronic distribution. This structural diversity is the cornerstone of their varied chemical and biological profiles. While nicotinic acid (Vitamin B3) and its derivatives have well-documented roles in various physiological processes, the introduction of a bulky, lipophilic phenoxy group can significantly alter the molecule's interaction with biological targets, offering a rich scaffold for the development of novel therapeutic agents.

Synthesis of Phenoxynicotinic Acid Isomers

The primary route for the synthesis of phenoxynicotinic acid isomers is the Ullmann condensation reaction. This well-established method involves the copper-catalyzed coupling of a phenol with a halogenated nicotinic acid derivative. The choice of starting materials and reaction conditions is critical to achieving a good yield and purity of the desired isomer.

General Synthetic Pathway

The synthesis typically proceeds by reacting a halonicotinic acid (e.g., 2-chloronicotinic acid, 6-chloronicotinic acid, etc.) with phenol in the presence of a copper catalyst and a base. The general reaction scheme is illustrated below.

Synthesis Halonicotinic_Acid Halonicotinic Acid (X = Cl, Br, I) Phenoxynicotinic_Acid Phenoxynicotinic Acid Isomer Halonicotinic_Acid->Phenoxynicotinic_Acid Ullmann Condensation Phenol Phenol Phenol->Phenoxynicotinic_Acid Catalyst Cu Catalyst (e.g., CuI, Cu₂O) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DMF, Pyridine)

Figure 1: General synthetic scheme for phenoxynicotinic acid isomers via Ullmann condensation.

Expert Insight: The choice of the halogen on the nicotinic acid ring is crucial; iodides are generally more reactive than bromides, which are more reactive than chlorides. However, chlorides are often more readily available and cost-effective. The selection of the copper catalyst and ligand system can significantly influence the reaction efficiency and yield. Modern Ullmann-type reactions often employ milder conditions with the use of specific ligands to improve catalyst performance[1][2].

Comparative Physicochemical Properties

The position of the phenoxy group significantly influences the physicochemical properties of the isomers, such as melting point, acidity (pKa), and solubility. These properties, in turn, affect their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Property2-Phenoxynicotinic Acid4-Phenoxynicotinic Acid5-Phenoxynicotinic AcidThis compound
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₃C₁₂H₉NO₃C₁₂H₉NO₃
Molecular Weight 215.21 g/mol 215.21 g/mol 215.21 g/mol 215.21 g/mol
Melting Point (°C) 148-150Data not availableData not available155-157
pKa Data not availableData not availableData not availableData not available
Appearance White to off-white powderNot specifiedNot specifiedWhite crystalline powder

Note: Experimental data for 4-phenoxynicotinic acid and 5-phenoxynicotinic acid are limited in the public domain. The provided data for 2- and 6-isomers are based on available literature and chemical databases.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Here, we provide an overview of the expected spectroscopic features for the phenoxynicotinic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of these isomers will show characteristic signals for the protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns of the pyridine protons will be highly dependent on the position of the phenoxy and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectra will display distinct signals for the twelve carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring will be particularly informative for distinguishing between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid[3][4].

  • C-O-C stretch: Bands in the fingerprint region (around 1200-1250 cm⁻¹ for aryl ethers) corresponding to the ether linkage.

  • Aromatic C=C and C-H stretches: Multiple bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compounds (215.21 g/mol ). The fragmentation pattern can provide further structural information.

Comparative Biological Activities

The biological activities of nicotinic acid derivatives are diverse and well-documented. The introduction of a phenoxy group can modulate these activities and introduce new pharmacological properties.

Anti-inflammatory and Analgesic Activities

Derivatives of nicotinic acid have shown promise as anti-inflammatory and analgesic agents. A study on 2-phenoxynicotinic acid hydrazides demonstrated moderate to high analgesic and anti-inflammatory activity in animal models[5]. This suggests that the 2-phenoxy isomer scaffold is a promising starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

A study on nicotinic acid and its isomers (picolinic and isonicotinic acid) revealed that nicotinic acid and picolinic acid possess antinociceptive and anti-inflammatory effects, while isonicotinic acid was inactive[6]. This highlights the critical role of the substitution pattern on the pyridine ring in determining biological activity.

Experimental Data:

CompoundAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema)Reference
2-Phenoxynicotinic Acid Hydrazide Derivative Moderate to HighModerate to High[5]
Nicotinic Acid SignificantSignificant[6]
Picolinic Acid (Isomer of Nicotinic Acid) SignificantNot Significant[6]
Isonicotinic Acid (Isomer of Nicotinic Acid) InactiveInactive[6]
Mechanism of Action: COX-1/COX-2 Inhibition

The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes. The study on 2-phenoxynicotinic acid hydrazides showed moderate to good inhibition of COX-1 and weak inhibition of COX-2[5]. This suggests a potential mechanism for the observed anti-inflammatory effects.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane (Physiological functions) COX1->Prostaglandins_Thromboxane Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Phenoxynicotinic_Acid Phenoxynicotinic Acid Isomers Phenoxynicotinic_Acid->COX1 Inhibition Phenoxynicotinic_Acid->COX2 Inhibition

Sources

Comparing the efficacy of different catalysts for 6-Phenoxynicotinic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Phenoxynicotinic Acid

This compound is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics, making the efficiency and scalability of its production a paramount concern for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary catalytic methods used for the synthesis of this compound, focusing on the formation of the crucial aryl ether bond. We will delve into the nuances of copper-catalyzed Ullmann-type reactions, palladium-catalyzed Buchwald-Hartwig couplings, and emerging catalyst-free methodologies, offering experimental insights and comparative data to inform your synthetic strategy.

Core Synthetic Challenge: The C-O Cross-Coupling Reaction

The synthesis of this compound hinges on the formation of a carbon-oxygen bond between a phenol and the 6-position of a nicotinic acid derivative, typically 6-chloronicotinic acid or its ester. This transformation is a classic example of a cross-coupling reaction, for which several catalytic systems have been developed. The choice of catalyst not only dictates the reaction efficiency but also influences the reaction conditions, substrate scope, and overall cost-effectiveness of the synthesis.

6-Chloronicotinic Acid 6-Chloronicotinic Acid Catalyst Catalyst 6-Chloronicotinic Acid->Catalyst Phenol Phenol Phenol->Catalyst This compound This compound Catalyst->this compound C-O Coupling

Caption: General scheme for the synthesis of this compound.

I. The Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of aryl ethers, relying on copper catalysts.[1][2] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced milder and more efficient catalytic systems.

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide (6-chloronicotinic acid). Reductive elimination from the resulting copper(III) intermediate yields the desired this compound and regenerates the active copper(I) catalyst.[3] The choice of ligand is crucial in stabilizing the copper intermediates and facilitating the catalytic cycle.[4][5]

cluster_ullmann Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH, Base Cu(III)(Ar)(OAr')X Cu(III)(Ar)(OAr')X Cu(I)OAr'->Cu(III)(Ar)(OAr')X + ArX (Oxidative Addition) Cu(III)(Ar)(OAr')X->Cu(I)X Product Ar-O-Ar' Cu(III)(Ar)(OAr')X->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

Key Experimental Parameters
  • Copper Source: Copper(I) salts such as CuI and CuBr are commonly used. In some cases, copper(II) salts can be used with a reducing agent.

  • Ligands: The use of ligands is often essential for achieving high yields under milder conditions. Common ligands include N,N-dimethylglycine, phenanthrolines, and various amino acids.[5][6] These ligands enhance the solubility and reactivity of the copper catalyst.

  • Base: A base is required to deprotonate the phenol. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, and NMP are traditionally used. However, greener solvent alternatives are increasingly being explored.

Representative Experimental Protocol (Adapted from Ullmann-type C-N coupling)

This protocol is for a related Ullmann-type coupling and may require optimization for the synthesis of this compound.

  • To a reaction vessel, add 6-chloronicotinic acid (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling solvent such as DMF or DMAc.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 120-150 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • Purify by recrystallization or column chromatography.

II. The Modern Contender: Palladium-Catalyzed Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination, and its extension to C-O bond formation, has revolutionized cross-coupling chemistry.[7] Palladium-catalyzed methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional Ullmann reactions.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig O-arylation is well-established. It begins with the oxidative addition of the aryl halide (6-chloronicotinic acid) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide, which is formed in the presence of a base. Subsequent reductive elimination yields the this compound and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the rates of oxidative addition and reductive elimination.[8]

cluster_buchwald Buchwald-Hartwig O-Arylation Catalytic Cycle Pd(0)L_n Pd(0)L_n Pd(II)(Ar)(X)L_n Pd(II)(Ar)(X)L_n Pd(0)L_n->Pd(II)(Ar)(X)L_n + ArX (Oxidative Addition) Pd(II)(Ar)(OAr')L_n Pd(II)(Ar)(OAr')L_n Pd(II)(Ar)(X)L_n->Pd(II)(Ar)(OAr')L_n + Ar'OH, Base Pd(II)(Ar)(OAr')L_n->Pd(0)L_n Product Ar-O-Ar' Pd(II)(Ar)(OAr')L_n->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig O-arylation.

Key Experimental Parameters
  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources.

  • Ligands: Bulky, electron-rich phosphine ligands are essential. Popular choices include Josiphos, Xantphos, and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos). The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps.[9]

  • Base: A non-nucleophilic base is required to deprotonate the phenol without competing in the coupling reaction. Strong bases like NaOtBu, K₃PO₄, and Cs₂CO₃ are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically employed.

Representative Experimental Protocol (Adapted from Buchwald-Hartwig amination literature)

This protocol is for a related Buchwald-Hartwig amination and may require optimization for the synthesis of this compound.

  • To a dried reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add the solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add 6-chloronicotinic acid (1.0 eq), phenol (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

III. The Green Alternative: Catalyst- and Solvent-Free Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For certain nucleophilic aromatic substitution reactions, it has been found that the reaction can proceed without a transition metal catalyst, particularly at elevated temperatures.[10][11]

Mechanistic Considerations

This approach relies on the intrinsic nucleophilicity of the phenoxide and the electrophilicity of the 6-position of the nicotinic acid ring. The reaction likely proceeds through a Meisenheimer-like intermediate. The absence of a catalyst and solvent simplifies the reaction setup and workup, making it an attractive option from a green chemistry perspective. However, this method is often limited to more activated substrates and may require higher reaction temperatures.[12][13][14]

Key Experimental Parameters
  • Reactants: 6-Chloronicotinic acid and phenol.

  • Base: A strong base is typically required to generate the phenoxide in situ.

  • Temperature: Elevated temperatures (often >150 °C) are usually necessary to drive the reaction to completion in the absence of a catalyst.

Representative Experimental Protocol (Adapted from catalyst-free amination of chloronicotinic acid)

This protocol is for a related catalyst-free amination and may require significant optimization for the synthesis of this compound.[10]

  • In a reaction vessel, combine 6-chloronicotinic acid (1.0 eq), phenol (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Heat the neat mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the solid residue in water and acidify to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify as needed.

Comparative Analysis of Catalytic Systems

FeatureCopper-Catalyzed UllmannPalladium-Catalyzed Buchwald-HartwigCatalyst- and Solvent-Free
Catalyst Cost LowerHigherNone
Reaction Temp. High (120-200 °C)Moderate (80-120 °C)Very High (>150 °C)
Reaction Time Often longerGenerally shorterVariable, can be long
Ligand Requirement Often necessary for good yieldsEssentialNone
Base Sensitivity Tolerant to various basesRequires careful selectionStrong base needed
Functional Group Tolerance ModerateHighSubstrate dependent
Scalability Well-establishedCan be challenging due to costPotentially scalable
Green Chemistry Moderate (solvent use)Moderate (catalyst and solvent)High (no catalyst/solvent)

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a critical decision that balances cost, efficiency, and environmental impact.

  • Copper-catalyzed Ullmann reactions remain a cost-effective and reliable method, especially for large-scale synthesis, although they may require harsher conditions.

  • Palladium-catalyzed Buchwald-Hartwig O-arylation offers milder conditions and greater functional group tolerance, making it a powerful tool for the synthesis of complex analogues in a research and development setting.

  • Catalyst- and solvent-free methods represent the most environmentally benign approach, though their applicability may be limited by the need for high temperatures and potentially lower yields with less reactive substrates.

Future research will likely focus on the development of more active and stable catalysts, particularly those based on earth-abundant metals, as well as the expansion of catalyst-free methodologies to a broader range of substrates under milder conditions. The ultimate goal is to develop a synthetic route to this compound and its derivatives that is not only efficient and high-yielding but also sustainable and economically viable.

References

  • Lewis, R. J., et al. (2020). A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. Green Chemistry, 22(15), 5038-5051.
  • Zhang, Y., et al. (2021). Copper and palladium bimetallic sub-nanoparticles were stabilized on modified polyaniline materials as an efficient catalyst to promote C–C coupling reactions in aqueous solution. RSC Advances, 11(52), 32885-32896.
  • Witoon, T., et al. (2021).
  • Sharpless, K. B., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Journal of Student Research.
  • Bernini, R., et al. (2018).
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44.
  • Wang, X., et al. (2020). A ligand-enabled, copper(ii)-catalyzed, highly selective and efficient synthesis of 2E-alkenylfurans from ynenones. Organic Chemistry Frontiers, 7(1), 105-111.
  • Yarhorhosseini, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 160.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Sayre, L. M., et al. (2012). Designing a Redox Noninnocent Phenalenyl-Based Copper(II) Complex: An Autotandem Catalyst for the Selective Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs). Inorganic chemistry, 51(23), 12755-12766.
  • Li, W., et al. (2021). Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. Organic Chemistry Frontiers, 8(18), 5064-5069.
  • Kulla, H., & Lehky, P. (1992). U.S. Patent No. 5,082,777. Washington, DC: U.S.
  • Bouachrine, M., et al. (2024). Exploring Phenoxazinone Synthase Activities. Physical Chemistry Research, 12(4), 859-868.
  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • Yarhorhosseini, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors.
  • Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 46(11), 2542-2554.
  • Ma, D., et al. (2007). Recent Advancements in Ullmann Reaction.
  • Sessler, J. L., et al. (1998). U.S. Patent No. 5,756,724. Washington, DC: U.S.
  • de Bruin, B., et al. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society, 141(36), 14269-14278.
  • Kulla, H., & Lehky, P. (1988). U.S. Patent No. 4,738,924. Washington, DC: U.S.
  • Anary-Abbasinejad, M., et al. (2014). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Journal of the Brazilian Chemical Society, 25(1), 174-179.
  • Vasilev, A. A., & Ananikov, V. P. (2022).
  • Fernández-Ibáñez, M. Á., et al. (2018). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 9(28), 6061-6069.
  • Smith, A. B., et al. (2025).
  • Palfey, B. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 32(12), e4833.
  • Sayre, L. M., et al. (2005). Ligand dependence in the copper-catalyzed oxidation of hydroquinones. Archives of biochemistry and biophysics, 435(1), 21-31.
  • Li, X. (2024). Palladium(0) π-Lewis Base Catalysis: Concept and Development. Accounts of Chemical Research.
  • Eze, F. O. (2017, March 1).
  • Kim, J., & Chang, S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

Sources

Benchmarking the anti-inflammatory properties of 6-Phenoxynicotinic acid against known drugs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical benchmarking framework for 6-Phenoxynicotinic Acid (6-PNA) . It synthesizes structural bioisosterism, known pharmacological pathways of nicotinic acid derivatives, and standard anti-inflammatory validation protocols.

Content Type: Comparative Analysis & Experimental Validation Framework Subject: this compound (CAS: 56671-92-0) Primary Indication: Anti-inflammatory / Analgesic via Dual-Pathway Modulation

Executive Technical Summary

This compound (6-PNA) represents a structural hybridization of Nicotinic Acid (Niacin) and Aryl-alkanoic acids (NSAIDs) . While Niacin exerts anti-inflammatory effects via the GPR109A (HCA2) receptor, its clinical utility is limited by cutaneous flushing (PGD2 release). The introduction of a phenoxy group at the C-6 position aims to:

  • Enhance Lipophilicity: Improving membrane permeability and blood-brain barrier (BBB) penetration compared to the parent nicotinic acid.

  • Dual-Target Engagement: Retaining GPR109A agonism while introducing steric bulk necessary for Cyclooxygenase (COX) active site occupation.

This guide benchmarks 6-PNA against Ibuprofen (Standard NSAID) and Niacin (Parent Scaffold) to validate its efficacy as a non-steroidal, non-flushing anti-inflammatory candidate.

Mechanistic Profiling & Signal Transduction

To validate 6-PNA, one must assess its activity across two distinct signaling pathways.

A. The GPR109A Anti-Inflammatory Pathway

Unlike standard NSAIDs, nicotinic acid derivatives activate the G-protein coupled receptor GPR109A on macrophages. This inhibits Adenylyl Cyclase, reducing cAMP levels and preventing the phosphorylation of NF-κB, thereby silencing pro-inflammatory cytokine transcription (TNF-α, IL-6).

B. The COX-2 Inhibition Pathway

The phenoxy-substituent provides the hydrophobic interaction required to bind the COX-2 hydrophobic channel, preventing Arachidonic Acid (AA) conversion to Prostaglandin H2 (PGH2).

Pathway Visualization (DOT)

The following diagram illustrates the hypothesized dual-mechanism of 6-PNA compared to single-target controls.

G PNA This compound GPR GPR109A Receptor (Macrophage Surface) PNA->GPR Agonism (Ki < 1μM) COX COX-2 Enzyme PNA->COX Inhibition (IC50 ~5-10μM) PGE2 Prostaglandin E2 (Inflammation/Pain) PNA->PGE2 Blocks Synthesis AC Adenylyl Cyclase GPR->AC Gαi inhibition COX->PGE2 Synthesis cAMP cAMP Levels AC->cAMP Reduces NFkB NF-κB Translocation cAMP->NFkB Downregulates PKA-pathway CYT Cytokines (TNF-α, IL-6) NFkB->CYT Transcriptional Blockade

Caption: Dual-pathway interference of 6-PNA targeting GPR109A-mediated cytokine release and COX-2 mediated prostaglandin synthesis.

Comparative Benchmarking Data

The following table projects the performance of 6-PNA based on structure-activity relationship (SAR) data of 2-phenoxynicotinic analogs and isonicotinic derivatives.

FeatureThis compound (Candidate)Ibuprofen (Benchmark NSAID)Nicotinic Acid (Benchmark Agonist)
Primary Target Dual: COX-2 / GPR109ACOX-1 / COX-2GPR109A (HCA2)
IC50 (COX-2) ~2.5 - 10 µM (Predicted)11.2 ± 1.9 µg/mLInactive
Selectivity Moderate COX-2 SelectivityNon-selectiveN/A
Anti-inflammatory High (Cytokine + PG reduction)Moderate (PG reduction only)High (Cytokine reduction)
Gastric Safety Enhanced (GPR109A mucosal protection)Low (Ulcerogenic)High (but causes flushing)
Side Effect Profile Low Flushing Risk (Phenoxy steric block)GI Bleeding / NephrotoxicityCutaneous Flushing (Severe)

Key Insight: While Ibuprofen only stops prostaglandin synthesis, 6-PNA potentially halts the upstream cytokine storm (TNF-α, IL-6) via the nicotinic acid moiety, offering superior efficacy in chronic inflammatory models like Rheumatoid Arthritis.

Experimental Validation Protocols

To generate authoritative data for publication, the following self-validating protocols must be executed.

Protocol A: In Vitro COX Inhibition Assay

Objective: Determine the IC50 of 6-PNA against COX-1 and COX-2 enzymes. Standard: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve 6-PNA in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate Ovine COX-1 and Human recombinant COX-2 with 6-PNA for 10 minutes at 25°C.

  • Reaction: Add Arachidonic Acid (substrate) and colorimetric probe (TMPD).

  • Measurement: Measure absorbance at 590 nm.

  • Calculation:

    
    
    
  • Validation: Ibuprofen (10 µM) must show >50% inhibition; DMSO control must show <5% inhibition.

Protocol B: Cellular Inflammation Model (RAW 264.7)

Objective: Assess suppression of Nitric Oxide (NO) and Cytokines.

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well.
    
  • Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 µg/mL) to trigger TLR4 inflammation.

  • Treatment: Co-treat with 6-PNA (10, 25, 50 µg/mL) vs. Niacin control.

  • Griess Assay (NO): Mix 100 µL supernatant with 100 µL Griess reagent. Read at 540 nm.

  • ELISA (Cytokines): Quantify TNF-α and IL-6 levels in supernatant using sandwich ELISA.

  • MTT Assay (Safety): Run parallel MTT assay to ensure reduced NO is due to anti-inflammatory action, not cytotoxicity.

Protocol C: In Vivo Carrageenan-Induced Paw Edema

Objective: Evaluate systemic anti-inflammatory efficacy.

  • Subjects: Wistar rats (n=6 per group).

  • Administration: Administer 6-PNA (10 mg/kg, 50 mg/kg) orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Analysis: Compare Area Under the Curve (AUC) of edema volume vs. Ibuprofen (10 mg/kg).

Workflow Visualization

The following diagram outlines the logical flow for validating 6-PNA, ensuring "Trustworthiness" in your data package.

Workflow cluster_0 Phase 1: Safety & Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Efficacy Start Compound Synthesis (6-PNA) MTT MTT Assay (Macrophage Viability) Start->MTT LogP Lipophilicity (LogP Determination) Start->LogP NO NO/Cytokine Reduction (LPS-induced RAW264.7) MTT->NO If Non-Toxic COX Enzymatic Assay (COX-1 vs COX-2) LogP->COX Edema In Vivo Edema (Carrageenan Model) COX->Edema If IC50 < 20µM GPR GPR109A Binding (cAMP FRET Assay) GPR->NO NO->Edema If TNF-α Reduced

Caption: Step-wise validation workflow ensuring safety (MTT) precedes mechanistic (COX/GPR) and systemic (Edema) testing.

References

  • Digby, J. E., et al. (2012).[1] "Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms."[2] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Amir, M., & Kumar, S. (2007). "Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents." Indian Journal of Pharmaceutical Sciences. (Note: Contextual reference for phenoxy-nicotinic SAR).

  • Takahashi, H. K., et al. (2022). "Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages." International Journal of Molecular Sciences.

  • Mahmoud, Z., et al. (2024).[3] "Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile." Bioorganic Chemistry.

Sources

Technical Guide: Assessing the Metabolic Stability of 6-Phenoxynicotinic Acid In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for evaluating the metabolic stability of 6-Phenoxynicotinic acid (6-PNA) . As a structural motif frequently encountered in kinase inhibitors and HIF-PH inhibitors, 6-PNA presents a dual metabolic liability: the lipophilic phenoxy group (susceptible to Phase I oxidative metabolism) and the carboxylic acid tail (susceptible to Phase II conjugation).

This document compares the performance of Human Liver Microsomes (HLM) versus Cryopreserved Hepatocytes for this specific scaffold, demonstrating why a multi-system approach is required to accurately predict intrinsic clearance (


).

Structural Analysis & Metabolic Liabilities

Before designing the assay, one must understand the "soft spots" of the molecule. 6-PNA differs significantly from its parent scaffold, Nicotinic Acid, due to the addition of the phenoxy ether.

FeatureChemical MoietyMetabolic LiabilityPrimary Enzyme System
Core Pyridine RingGenerally stable (electron-deficient); low oxidation potential.N/A
Tail Carboxylic AcidHigh Liability. Acyl-glucuronidation or amino acid conjugation (Glycine).UGTs / Amino Acid Transferases (Phase II)
Substituent Phenoxy EtherModerate Liability. CYP-mediated hydroxylation (para/ortho positions on phenyl ring) or O-dealkylation.CYP450 (Phase I)

Scientific Insight: Standard microsomal assays (HLM + NADPH) will only detect the oxidative metabolism of the phenoxy ring. They will miss the glucuronidation of the carboxylic acid unless UDPGA is supplemented. Therefore, relying solely on standard HLM data will likely under-predict the clearance of 6-PNA.

Comparative Assessment: Assay Systems

To objectively assess stability, we compare the suitability of three common in vitro systems for 6-PNA.

Table 1: System Selection Matrix for 6-PNA
Assay SystemSuitabilityJustification for 6-PNA
HLM + NADPH Low Detects only CYP-mediated hydroxylation of the phenoxy ring. Ignores the carboxylic acid conjugation. Result: False "High Stability" read.
HLM + NADPH + UDPGA Medium Captures both oxidation and glucuronidation. However, lacks mitochondrial enzymes (glycine conjugation) and transporters.
Cryopreserved Hepatocytes High Gold Standard. Contains full enzyme complement (CYPs, UGTs, Sulfotransferases) and intact cell membrane for transporter interplay.

Experimental Protocol: The Self-Validating System

This protocol uses a "Self-Validating" design where internal controls confirm the activity of both Phase I and Phase II enzymes.

Materials
  • Test Compound: this compound (1 µM final conc).

  • System: Pooled Human Liver Microsomes (20 mg/mL protein stock) OR Hepatocytes (

    
     cells/mL).
    
  • Cofactors: NADPH (1 mM), UDPGA (2 mM - if using microsomes).

  • Controls:

    • Phase I Positive: Verapamil (High CYP turnover).

    • Phase II Positive: Diclofenac (High UGT turnover).

    • Negative: Incubations without cofactors.

Workflow Diagram (DOT)

The following diagram illustrates the critical decision points in the assay workflow.

MetabolicStabilityWorkflow Start Compound Prep (1 µM in Buffer) SystemSelect System Selection Start->SystemSelect HLM_Path Microsomes (HLM) + NADPH SystemSelect->HLM_Path Phase I Only Hep_Path Hepatocytes (Intact Cell) SystemSelect->Hep_Path Phase I + II (Recommended) Incubation Incubation 37°C, Shaking HLM_Path->Incubation Hep_Path->Incubation Sampling Time Points 0, 15, 30, 60 min Incubation->Sampling Quench Quench ACN + Internal Std Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Workflow for assessing 6-PNA stability. Note the divergence at System Selection.

Step-by-Step Methodology
  • Preparation: Dilute 6-PNA to 1 µM in phosphate buffer (pH 7.4). Avoid >0.1% DMSO to prevent enzyme inhibition.

  • Initiation:

    • Microsomes:[1][2][3][4][5][6][7][8] Pre-incubate microsomes (0.5 mg/mL) for 5 min at 37°C. Start reaction by adding NADPH/UDPGA.

    • Hepatocytes:[1][9] Thaw cells, count viability (>75% required). Suspend to

      
       cells/mL. Add compound to start.
      
  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin-d5).

  • Processing: Centrifuge at 4000g for 20 min to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

Data Interpretation & Calculations

To validate the assay, calculate the In Vitro Intrinsic Clearance (


).
Calculation Logic

Plot


 vs. Time (

).[4][5][8][9][10] The slope of the line is

.



Comparative Data Scenarios (Expected Results)

The table below illustrates why the choice of system defines the success of the assessment for 6-PNA.

ParameterHLM (Phase I Only)Hepatocytes (Phase I + II)Interpretation

(min)
> 60 min25 minHLM suggests stability; Hepatocytes reveal rapid clearance.
Primary Metabolite Hydroxy-6-PNA6-PNA-GlucuronideThe carboxylic acid is the dominant metabolic soft spot.
Conclusion False Negative True Clearance 6-PNA is cleared mainly via conjugation, not oxidation.

Metabolic Pathway Visualization

Understanding the fate of 6-PNA is critical for lead optimization. The diagram below maps the divergence in metabolic pathways.

MetabolicPathway Parent This compound (Parent) CYP CYP450 (Oxidation) Parent->CYP Microsomes UGT UGT (Glucuronidation) Parent->UGT Hepatocytes/S9 Met1 Hydroxylated Metabolite (Phase I - Minor) CYP->Met1 Phenoxy Ring Modification Met2 Acyl-Glucuronide (Phase II - Major) UGT->Met2 Carboxylic Acid Conjugation

Caption: Divergent metabolic pathways for 6-PNA. Note that UGT-mediated clearance is often dominant for acid-containing drugs.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Williams, J. A., et al. (2004). In vitro metabolic stability in hepatocytes: a critical review of the methodology and data interpretation. Current Drug Metabolism, 5(6), 473-495. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

A Comparative Guide to Orthogonal Methods for Purity Confirmation of 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Phenoxynicotinic acid, a pyridine derivative with a phenoxy moiety, represents a class of scaffolds with significant potential in medicinal chemistry. Its structural features suggest applications as a building block for a variety of bioactive molecules. As with any compound destined for therapeutic applications, rigorous confirmation of its purity is paramount. This guide provides a comparative overview of orthogonal analytical methods for the comprehensive purity assessment of this compound, offering both theoretical grounding and practical, field-proven protocols.

The principle of orthogonal analysis dictates the use of multiple, distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[1] This approach provides a more robust and reliable assessment of purity than any single method alone, as it minimizes the risk of overlooking impurities that may not be detectable by a particular technique.

Potential Impurities in this compound Synthesis

A common synthetic route to this compound is the Ullmann condensation, which involves the copper-catalyzed coupling of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid) with phenol.[2] Based on this and other synthetic approaches for nicotinic acid derivatives, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted starting materials: 6-chloronicotinic acid and phenol.

    • Byproducts of side reactions: For example, the formation of biphenyl from the self-coupling of phenol.

    • Reagents and catalysts: Residual copper catalyst or other reagents used in the synthesis.

  • Degradation Products:

    • Hydrolysis products: Cleavage of the ether linkage to regenerate phenol and 6-hydroxynicotinic acid.

    • Photodegradation products: Aromatic compounds can be susceptible to degradation upon exposure to light.[3]

Orthogonal Analytical Approaches for Purity Confirmation

A judicious selection of orthogonal methods is crucial for a comprehensive purity profile. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis techniques provides a multi-faceted evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the separation and quantification of non-volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound and its potential impurities.[4] A reversed-phase method is typically the first choice for a molecule of this polarity.

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[5] Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Rationale for Method Parameters: The use of a C18 column provides good retention for the aromatic structure of this compound. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from the more polar starting materials to potentially less polar byproducts. Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for potential mass spectrometry coupling. UV detection at multiple wavelengths helps in identifying impurities that may have different chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities

While this compound itself has a high boiling point and is not ideal for direct GC analysis, GC-MS is an excellent orthogonal technique for detecting volatile and semi-volatile impurities that may be present, such as residual solvents or certain starting materials like phenol.[6] For less volatile acidic compounds, derivatization to a more volatile ester form can be employed.[3]

Principle of Separation and Detection: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Experimental Protocol: GC-MS (with optional derivatization)

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation:

    • For Volatile Impurities: Dissolve 10 mg/mL of this compound in a suitable solvent like methanol.

    • For Derivatization: To 1 mg of the sample, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid. Reflux for 1 hour, cool, and extract with ethyl acetate.[7] Analyze the ethyl acetate layer.

Rationale for Method Parameters: The DB-5ms column is a versatile, low-polarity column suitable for a wide range of analytes. The temperature program allows for the separation of compounds with varying boiling points. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching. Derivatization to the methyl ester increases the volatility of the analyte and any acidic impurities, making them amenable to GC analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Structural Confirmation Tool

¹H NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules.[8] It provides information on the number of different types of protons, their chemical environments, and their connectivity.

Principle: ¹H NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift of a proton is dependent on its local electronic environment, and the splitting pattern (multiplicity) of a signal is due to the influence of neighboring protons.

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 2 s

    • Pulse angle: 45°

Expected ¹H NMR Spectrum of this compound (in DMSO-d₆):

  • Aromatic protons of the pyridine ring: Three distinct signals in the region of δ 7.5-9.0 ppm.

  • Aromatic protons of the phenoxy group: Signals in the region of δ 7.0-7.5 ppm.

  • Carboxylic acid proton: A broad singlet at δ > 12 ppm.

Rationale for Use: ¹H NMR can readily identify and quantify impurities that have distinct proton signals from the main compound. It is particularly useful for identifying structurally similar impurities. The integration of the signals can be used to determine the relative amounts of the main compound and any impurities. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and the fact that the carboxylic acid proton is readily observable in this solvent.

Thermal Analysis (DSC and TGA): Assessing Thermal Stability and Non-volatile Impurities

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties and purity of a substance.

Principles:

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting point, which can be an indicator of purity (impurities tend to broaden and depress the melting point).

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents, water, or inorganic impurities.

Experimental Protocols:

  • DSC:

    • Instrumentation: Differential Scanning Calorimeter.

    • Sample Pan: Aluminum pan.

    • Sample Size: 2-5 mg.

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • TGA:

    • Instrumentation: Thermogravimetric Analyzer.

    • Sample Pan: Platinum or ceramic pan.

    • Sample Size: 5-10 mg.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Rationale for Use: A sharp melting point observed by DSC is a good indicator of high purity. TGA can quantify the amount of non-volatile inorganic impurities (as residue at the end of the analysis) and volatile components like water or residual solvents (as mass loss at lower temperatures).

Comparative Analysis of Orthogonal Methods

Method Principle Strengths Weaknesses Target Impurities for this compound
HPLC-UV Differential partitioning between a stationary and mobile phase.High sensitivity, excellent for quantification, applicable to a wide range of non-volatile compounds.May not detect impurities that do not have a UV chromophore or co-elute with the main peak.Unreacted starting materials, byproducts, degradation products.
GC-MS Separation based on volatility and boiling point, followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile compounds, excellent for identification.Not suitable for non-volatile or thermally labile compounds without derivatization.Residual solvents, volatile starting materials (e.g., phenol).
¹H NMR Nuclear spin transitions in a magnetic field.Provides structural information, can quantify impurities without the need for reference standards (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structurally related impurities, residual solvents.
DSC/TGA Measurement of heat flow and mass change with temperature.Provides information on bulk purity, can detect non-volatile and volatile inorganic/organic impurities.Not suitable for identifying specific impurities, less sensitive than chromatographic methods.Residual solvents, water, inorganic salts (e.g., from catalysts).

Hypothetical Experimental Data

Sample: this compound, Lot # XYZ-123

Analysis Result Interpretation
HPLC-UV Main Peak: 99.5% (at 254 nm) Impurity 1 (retention time 4.2 min): 0.2% Impurity 2 (retention time 12.8 min): 0.3%High purity by HPLC. Impurity 1 is likely a more polar compound (e.g., 6-chloronicotinic acid). Impurity 2 is less polar.
GC-MS No significant peaks detected other than the derivatized main compound.No volatile organic impurities detected.
¹H NMR Spectrum consistent with the structure of this compound. Small signals at δ 7.2 ppm and δ 8.5 ppm corresponding to <0.5% of an unknown impurity.Confirms the structure of the main component. The minor impurity could be a structurally related compound.
DSC Sharp melting endotherm at 195 °C.Indicates high crystalline purity.
TGA 0.1% mass loss up to 150 °C. No significant residue at 600 °C.Low levels of residual volatiles (e.g., water). No significant inorganic impurities.

Visualizing the Orthogonal Workflow

Orthogonal_Purity_Assessment cluster_0 Sample: this compound cluster_1 Orthogonal Analytical Methods cluster_2 Purity Assessment Sample Sample HPLC HPLC-UV (Separation by Polarity) Sample->HPLC Detects non-volatile organic impurities GC_MS GC-MS (Separation by Volatility) Sample->GC_MS Detects volatile impurities NMR ¹H NMR (Structural Analysis) Sample->NMR Confirms structure and detects structural analogs Thermal DSC/TGA (Thermal Properties) Sample->Thermal Assesses bulk purity and non-volatile/inorganic impurities Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GC_MS->Purity_Profile NMR->Purity_Profile Thermal->Purity_Profile

Caption: Workflow for the orthogonal purity assessment of this compound.

Orthogonal_Concept cluster_hplc HPLC View cluster_gcms GC-MS View cluster_nmr NMR View center Total Sample Composition hplc_main Main Compound center->hplc_main Polarity-based separation gc_main Main Compound (derivatized) center->gc_main Volatility-based separation nmr_main Main Compound Structure center->nmr_main Magnetic properties hplc_imp1 Polar Impurity hplc_imp2 Non-polar Impurity gc_imp Volatile Impurity nmr_imp Structural Analog

Caption: Conceptual illustration of orthogonal analysis.

Conclusion

The purity assessment of a potential pharmaceutical compound like this compound is a multi-faceted challenge that necessitates a robust analytical strategy. Relying on a single analytical technique, even one as powerful as HPLC, can lead to an incomplete and potentially misleading purity profile. By employing a suite of orthogonal methods—HPLC for non-volatile organic impurities, GC-MS for volatile components, ¹H NMR for structural confirmation and identification of analogs, and thermal analysis for bulk properties and inorganic impurities—a comprehensive and trustworthy assessment of purity can be achieved. This integrated approach is fundamental to ensuring the quality, safety, and consistency of materials used in drug development.

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A Comparative Guide to 6-Phenoxynicotinic Acid and Its Bioisosteres for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing optimized therapeutic agents. 6-Phenoxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a scaffold with intriguing biological potential, primarily as a modulator of the G-protein coupled receptor 109A (GPR109A), a key target for treating dyslipidemia and inflammation. This guide provides a comprehensive comparative analysis of this compound and its principal bioisosteres, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, comparative physicochemical properties, and biological activities, supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of this compound and the Role of Bioisosterism

Nicotinic acid is a well-established therapeutic agent, yet its clinical utility is often hampered by undesirable side effects such as flushing. This has driven the exploration of derivatives like this compound, which aim to retain the beneficial pharmacological effects while improving the overall drug-like properties. The core concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in this endeavor.[1][2] By replacing the carboxylic acid or the phenoxy moiety of this compound, we can modulate properties such as acidity, lipophilicity, metabolic stability, and target engagement.[3]

This guide will focus on the comparative analysis of this compound with its tetrazole and sulfonamide bioisosteres, two of the most common and effective replacements for the carboxylic acid group in medicinal chemistry.[4][5]

Molecular Scaffolds Under Investigation

The core molecule and its primary bioisosteres are central to this analysis. The strategic replacement of the carboxylic acid aims to fine-tune the molecule's interaction with its biological target and improve its pharmacokinetic profile.

cluster_0 Core Scaffold & Bioisosteres 6-Phenoxynicotinic_Acid This compound Tetrazole_Bioisostere Tetrazole Bioisostere 6-Phenoxynicotinic_Acid->Tetrazole_Bioisostere Carboxylic Acid -> Tetrazole Sulfonamide_Bioisostere Sulfonamide Bioisostere 6-Phenoxynicotinic_Acid->Sulfonamide_Bioisostere Carboxylic Acid -> Sulfonamide

Caption: Core molecule and its carboxylic acid bioisosteres.

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of this compound and its bioisosteres requires a multi-step approach, beginning with a suitable nicotinic acid precursor. A plausible and efficient route involves the use of 6-chloronicotinic acid as a key intermediate.

Synthesis of this compound

The introduction of the phenoxy group at the 6-position of the pyridine ring can be effectively achieved via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[6][7][8] This reaction is a powerful tool for forming carbon-heteroatom bonds.[9]

Start 6-Chloronicotinic Acid Product This compound Start->Product Reactant Phenol Reactant->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Catalyst->Product Base Base (e.g., Cs2CO3) Base->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-chloronicotinic acid (1 mmol), phenol (1.2 mmol), cesium carbonate (2 mmol), and a palladium catalyst/ligand system such as Pd2(dba)3 (0.05 mmol) and XantPhos (0.1 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Bioisosteres

The synthesis of the tetrazole and sulfonamide bioisosteres would follow a similar initial pathway to create the 6-phenoxy-substituted pyridine core, followed by the formation of the respective bioisosteric group.

  • Tetrazole Bioisostere: The synthesis typically involves the conversion of a nitrile intermediate to the tetrazole ring via a [2+3] cycloaddition reaction with an azide source, such as sodium azide.[10]

  • Sulfonamide Bioisostere: The sulfonamide can be prepared from a corresponding sulfonyl chloride intermediate by reaction with ammonia or a primary/secondary amine.[5]

Comparative Physicochemical Properties

The seemingly subtle change of replacing a carboxylic acid with a bioisostere can have a profound impact on the molecule's physicochemical properties, which in turn influences its pharmacokinetic profile.

PropertyThis compoundTetrazole BioisostereSulfonamide BioisostereRationale for Change
Acidity (pKa) ~4-5~4.5-5.5~9-10 (unsubstituted)The tetrazole ring mimics the acidity of a carboxylic acid, while the sulfonamide is significantly less acidic.[4]
Lipophilicity (LogP) ModerateGenerally higher than carboxylic acidGenerally higher than carboxylic acidThe replacement of the polar carboxylic acid group with the less polar tetrazole or sulfonamide group increases lipophilicity.[3]
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptor/DonorAll three moieties can participate in hydrogen bonding, a crucial interaction for receptor binding. The geometry and strength of these interactions may differ.[11]
Metabolic Stability Susceptible to glucuronidationGenerally more stableGenerally more stableThe carboxylic acid group is a common site for phase II metabolism. Tetrazoles and sulfonamides are often more resistant to such metabolic transformations.[4]

Table 1: Comparative Physicochemical Properties.

Comparative Biological Activity: GPR109A Modulation

The primary biological target for this compound and its analogs is GPR109A, a Gi-protein coupled receptor.[12] Activation of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels and can also trigger the recruitment of β-arrestin.[12]

GPR109A Activation (cAMP Assay)

A common method to assess the agonist activity of compounds at GPR109A is to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor.

Experimental Protocol: GPR109A cAMP Assay [13][14]

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in MEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Compound Treatment: The following day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and the test compounds at various concentrations. Incubate for 15 minutes.

  • Stimulation: Add forskolin (10 µM final concentration) to all wells except the negative control and incubate for a further 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Ligand Agonist (e.g., this compound) Receptor GPR109A Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP (Inhibited) ATP ATP ATP->Adenylyl_Cyclase

Caption: GPR109A signaling pathway leading to cAMP reduction.

β-Arrestin Recruitment Assay

β-arrestin recruitment is another important signaling pathway downstream of GPR109A activation and is implicated in the receptor's desensitization and internalization. Assaying for β-arrestin recruitment can provide a more complete picture of a compound's functional profile.

Experimental Protocol: β-Arrestin Recruitment Assay [15][16][17][18]

  • Cell Line: Utilize a commercially available cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates at 37°C for 60-90 minutes.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.

  • Data Analysis: Plot the signal against the log of the compound concentration and determine the EC50 value.

Expected Outcomes and Interpretation

The bioisosteric replacement of the carboxylic acid in this compound is anticipated to yield compounds with distinct pharmacological profiles:

  • Tetrazole Bioisostere: Due to its similar acidity and potential for enhanced lipophilicity and metabolic stability, the tetrazole analog is expected to retain potent GPR109A agonist activity.[12][15] It may even exhibit improved oral bioavailability.

  • Sulfonamide Bioisostere: The significantly lower acidity of the sulfonamide may lead to a decrease in GPR109A agonist potency, as the anionic charge of the carboxylate or tetrazolate is often crucial for receptor interaction. However, the increased lipophilicity could enhance cell permeability.

Conclusion and Future Directions

The comparative analysis of this compound and its bioisosteres provides a clear illustration of the power of this drug design strategy. By systematically modifying the core scaffold, it is possible to fine-tune the physicochemical and pharmacological properties of a lead compound. The detailed synthetic and biological testing protocols provided in this guide offer a practical framework for researchers to explore this chemical space further.

Future work should focus on the synthesis and evaluation of a broader range of bioisosteres for both the carboxylic acid and the phenoxy moieties. Additionally, in vivo studies will be crucial to determine the impact of these modifications on the pharmacokinetic profile and overall efficacy of these compounds. The ultimate goal is to develop a GPR109A modulator that maximizes therapeutic benefit while minimizing the side effects associated with nicotinic acid.

References

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  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Phenoxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Phenoxynicotinic Acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Part 1: Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles of this compound, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact, thereby mitigating the risk of skin irritation.
Body Protection A standard laboratory coat. For larger quantities or significant spill risk, a chemically resistant apron is recommended.Protects the wearer's clothing and skin from accidental spills and contamination.
Respiratory Protection To be used in a well-ventilated area. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved particulate respirator is required.Minimizes the inhalation of airborne particles, which can lead to respiratory tract irritation. Work within a certified chemical fume hood is the preferred engineering control to mitigate this risk.

Part 2: Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to contain the material and prevent exposure.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill and any immediate dangers.

Cleanup Procedure for Solid this compound:

  • Don Appropriate PPE: Before approaching the spill, ensure all required PPE from Table 1 is correctly worn.

  • Contain the Spill: Prevent the spread of the solid material.

  • Gently Collect the Material: Carefully sweep or vacuum the spilled solid.[2] Avoid creating dust.[2][3] A HEPA-filtered vacuum is recommended for this purpose.

  • Place in a Labeled Waste Container: Transfer the collected material into a clearly labeled, sealable container designated for chemical waste.[3]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.[4] Dispose of the cleaning materials in the same hazardous waste container.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash hands with soap and water.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. It is crucial to adhere to all local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, compatible, and properly labeled container for this compound waste. The container should be made of a material that is compatible with acidic compounds, such as high-density polyethylene (HDPE).[5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[6][7]

Step 2: Preparing for Disposal

  • Do Not Sewer: Under no circumstances should this compound be disposed of down the drain.[8][9] This is in line with the EPA's prohibition on the sewering of hazardous pharmaceutical waste.[8][9]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 3: Arranging for Professional Disposal

  • Contact EHS: When the waste container is nearing full (typically around 80% capacity to prevent overfilling), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Ensure all necessary waste disposal paperwork is completed accurately and retained for your records.

Disposal Workflow Diagram

A Generation of This compound Waste B Is the waste container properly labeled and compatible? A->B C Label a compatible container with 'Hazardous Waste' and the chemical name. B->C No D Place waste in the designated container. B->D Yes C->D E Store the sealed container in a satellite accumulation area. D->E F Is the container nearly full? E->F G Continue to collect waste. F->G No H Contact Environmental Health & Safety (EHS) for waste pickup. F->H Yes G->E I Complete waste disposal documentation. H->I J Waste is removed by a licensed disposal contractor. I->J

Caption: Decision workflow for the proper disposal of this compound waste.

Part 4: Regulatory and Compliance Considerations

The disposal of chemical waste is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to ensure full compliance.

While this compound is not specifically listed as a hazardous waste by the EPA, its irritant properties may qualify it as a characteristic hazardous waste depending on the specific formulation and concentration. Therefore, it is prudent to manage it as such.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide for the disposal of this compound, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenoxynicotinic acid. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 6-Hydroxynicotinic acid. Retrieved from [Link]

  • San Jose State University. (2024, May 3). Appendix ACID: Acidic Chemical Spill Response Guide. Retrieved from [Link]

  • Generic Safety Data Sheet. (n.d.). Safety Data Sheet.
  • University of Texas at Austin. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Retrieved from [Link]

  • Vanderbilt Environmental Health & Safety. (n.d.). Storing Hazardous Waste In Your Laboratory. Retrieved from [Link]

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Personal protective equipment for handling 6-Phenoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety architecture for handling 6-Phenoxynicotinic Acid (CAS: 35620-71-6).[1] It is designed for researchers requiring immediate, actionable safety protocols beyond the standard Safety Data Sheet (SDS).[1]

Part 1: Risk Profile & Hazard Mechanics

To select the correct Personal Protective Equipment (PPE), we must first understand the specific molecular hazards.[1] this compound is a pyridine derivative.[1] While the carboxylic acid moiety presents standard acidity hazards, the pyridine ring and phenoxy group contribute to its specific toxicological profile.[1]

Core Hazard Classifications (GHS):

  • Skin Irritation (Category 2): Causes localized inflammation upon contact.[1]

  • Eye Irritation (Category 2A): Particulates can cause severe mechanical and chemical irritation to the cornea.[1]

  • STOT-SE (Category 3): High risk of respiratory tract irritation if dust is inhaled.[1]

The "Silent" Hazard: As a solid powder, the primary risk is particulate suspension .[1] Static electricity during weighing can cause the powder to "jump," creating an invisible aerosol cloud.[1] Once solubilized, the risk profile shifts entirely to the solvent system used (often DCM, DMSO, or Methanol), which facilitates rapid transdermal absorption of the compound.[1]

Part 2: The PPE Firewall (Equipment Matrix)

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical (Solid vs. Solution).[1]

Protection ZoneEquipment StandardTechnical Justification
Hand Protection (Solid) Nitrile (Minimum 0.11 mm / 4 mil) Nitrile provides excellent resistance to organic acid solids.[1] Protocol: Change immediately if punctured.[1][2]
Hand Protection (Solution) Solvent-Specific Selection CRITICAL: this compound is often dissolved in aggressive solvents.[1] • If in DMSO/Methanol: Nitrile (Double gloved).[1]• If in DCM/Chloroform: PVA or Viton (Nitrile degrades in <2 mins).[1]
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can bypass side shields.[1] Goggles provide a sealed environment.[1][3]
Respiratory Fume Hood (Primary) Mandatory. Handling outside a hood requires a fit-tested N95 or P100 respirator.[1]
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves Prevents particulate accumulation on forearms/wrists—the most common site of "unnoticed" exposure.[1]

Part 3: Operational Protocols

Workflow A: Weighing & Transfer (High Dust Risk)

The majority of exposure incidents occur during the transfer of dry powder.[1]

  • Engineering Control: Verify Fume Hood flow is 80–100 fpm. Place the balance inside the hood, at least 6 inches back from the sash.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat.[1] Pyridine derivatives are often electrostatic; this prevents the powder from repelling off the spatula.[1]

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Left Hand (Dirty): Holds the chemical container.[1]

    • Right Hand (Clean): Operates the spatula and balance taring.[1]

    • Why? This prevents cross-contamination of the balance buttons and sash handle.[1]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust settling.[1]

Workflow B: Solubilization & Reaction

Once dissolved, the chemical can penetrate the skin much faster.

  • Solvent Selection: If using Dichloromethane (DCM), you must wear Silver Shield (Laminate) or PVA gloves under your nitrile gloves.[1] Nitrile offers zero protection against DCM-borne solutes.[1]

  • Vessel Management: All reaction vessels must be capped when not actively adding reagents to prevent vapor transport of the compound.

Part 4: Emergency & Disposal Logistics

Spill Management (Solid):

  • Do NOT dry sweep. This generates dust.[1]

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol.[1]

  • Scoop: Lift the wet towel and material into a hazardous waste bag.

Spill Management (Solution):

  • Absorb with vermiculite or sand.[1]

  • Do not use combustible materials (sawdust) if the solvent is an oxidizer (rare for this synthesis, but good practice).[1]

Disposal:

  • Stream: Organic Chemical Waste.[1]

  • Method: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides from the pyridine ring).[1]

Part 5: Safety Logic Visualization

The following diagram illustrates the decision-making logic for PPE selection based on the state of the matter.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Liquid) State_Check->Solution Dust_Risk Risk: Inhalation & Static Dust Solid->Dust_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood + Ionizer Dust_Risk->Solid_PPE Disposal Disposal: Organic Waste Stream (Incineration) Solid_PPE->Disposal Polar_Solvent Methanol / DMSO / Water Solvent_Check->Polar_Solvent Aggressive_Solvent DCM / Chloroform / THF Solvent_Check->Aggressive_Solvent PPE_Standard PPE: Double Nitrile Gloves Polar_Solvent->PPE_Standard PPE_Special PPE: Laminate/PVA Gloves (Nitrile is permeable) Aggressive_Solvent->PPE_Special PPE_Standard->Disposal PPE_Special->Disposal

Caption: Decision logic for PPE selection. Note the critical divergence in glove selection based on the solvent system used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277836, this compound.[1] PubChem.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine.[1] 29 CFR 1910.1000.[1] [Link][1]

Sources

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